[(4-Methylphenyl)amino](phenyl)acetic acid
Description
The exact mass of the compound [(4-Methylphenyl)amino](phenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(4-Methylphenyl)amino](phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-Methylphenyl)amino](phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylanilino)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-7-9-13(10-8-11)16-14(15(17)18)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFYSIABRBKLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308052 | |
| Record name | (4-Methylanilino)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60561-72-0 | |
| Record name | NSC201726 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Methylanilino)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation and Synthesis of N-(p-Tolyl)-2-phenylglycine Derivatives: A Comprehensive Technical Guide
Executive Summary
N-(p-Tolyl)-2-phenylglycine and its functionalized derivatives represent a highly versatile class of non-natural amino acids. Characterized by a chiral phenylglycine backbone and an electron-rich N-aryl substitution, these scaffolds are pivotal in modern drug discovery, agrochemical development, and materials science. This whitepaper provides an in-depth technical analysis of their chemical architecture, details a self-validating synthetic methodology, and explores their mechanisms of action across various biological and industrial applications.
Chemical Architecture & Rationale
The core structure of N-(p-Tolyl)-2-phenylglycine consists of a 2-amino-2-phenylacetic acid (phenylglycine) moiety where the primary amine is substituted with a p-tolyl (4-methylphenyl) group.
The rationale behind this specific molecular architecture is multifold:
-
Stereospecificity: The alpha-carbon of the phenylglycine core introduces a chiral center. In pharmacological applications, such as1[1], the spatial orientation of the aryl groups is critical for receptor binding; specific enantiomers dictate the agonistic or antagonistic behavior.
-
Electronic and Lipophilic Tuning: The addition of the p-tolyl group significantly enhances the lipophilicity of the molecule compared to unsubstituted phenylglycine. The electron-donating nature of the para-methyl group increases the nucleophilicity of the secondary amine, which is a critical feature when these molecules are used as 2[2].
Synthetic Methodology: The Petasis Borono-Mannich Reaction
While traditional reductive amination can yield N-aryl amino acids, it often suffers from over-alkylation and requires harsh reducing agents. To ensure high atom-economy and a self-validating workflow, the multicomponent Petasis Borono-Mannich reaction is the preferred protocol.
Step-by-Step Protocol
Step 1: Reagent Preparation & Iminium Formation
-
Action: Dissolve 10 mmol of glyoxylic acid monohydrate and 10 mmol of p-toluidine in 50 mL of anhydrous dichloromethane (DCM).
-
Causality: Glyoxylic acid and p-toluidine undergo rapid condensation to form an electrophilic iminium ion. DCM is specifically chosen as an aprotic solvent because it stabilizes the highly reactive iminium species without competing for hydrogen bonding, preventing premature degradation.
Step 2: Boronate Complexation
-
Action: Add 10 mmol of phenylboronic acid to the stirring mixture.
-
Causality: The phenylboronic acid acts as a nucleophile, coordinating with the carboxylic acid moiety of the iminium intermediate to form a tetracoordinate boronate complex. This proximity effect is the thermodynamic driver for the subsequent intramolecular aryl transfer.
Step 3: Aryl Migration & Precipitation
-
Action: Stir the reaction mixture at room temperature (20-25°C) for 24 hours.
-
Causality: The aryl group migrates from the boronate complex to the iminium carbon, establishing the chiral center. Because the resulting N-(p-Tolyl)-2-phenylglycine is highly polar and zwitterionic, it becomes insoluble in DCM and precipitates out of solution. This spontaneous precipitation drives the reaction equilibrium forward and naturally prevents unwanted side reactions.
Step 4: Isolation and Self-Validation
-
Action: Filter the white precipitate, wash with cold DCM (2 x 10 mL) and diethyl ether (2 x 10 mL), and dry under vacuum.
-
Causality: Washing with non-polar solvents removes any unreacted p-toluidine and phenylboronic acid. The protocol is self-validating: the purity of the crude product can be immediately confirmed by a sharp melting point and a single spot on Thin Layer Chromatography (TLC) visualized via Ninhydrin stain, which specifically reacts with the secondary amine to confirm successful coupling.
Fig 1. Petasis multicomponent synthesis workflow for N-(p-Tolyl)-2-phenylglycine derivatives.
Structural Validation & Spectroscopic Analysis
To guarantee the structural integrity of the synthesized derivatives, a comprehensive spectroscopic profile must be established. The following table summarizes the expected quantitative analytical data required to validate the N-(p-Tolyl)-2-phenylglycine scaffold.
Table 1: Quantitative Spectroscopic Profile of N-(p-Tolyl)-2-phenylglycine
| Analytical Method | Target Moiety | Observed Signal / Shift | Diagnostic Significance |
| ^1H NMR | p-Tolyl Methyl (-CH3) | ~2.2 ppm (s, 3H) | Confirms the successful integration of the p-tolyl substitution. |
| ^1H NMR | α-CH (Phenylglycine) | ~5.0 ppm (s/d, 1H) | Validates the chiral center backbone; highly sensitive to N-substitution. |
| ^1H NMR | Aromatic Protons | 6.5 - 7.5 ppm (m, 9H) | Confirms the presence of both the phenyl and p-tolyl aromatic rings. |
| ^13C NMR | Carboxylic Acid (C=O) | ~174.0 ppm | Verifies the preservation of the acid functional group[3]. |
| FT-IR | N-H Stretch | ~3300 cm⁻¹ (broad) | Differentiates the secondary amine product from tertiary amine impurities[3]. |
| FT-IR | C=O Stretch | ~1720 cm⁻¹ | Confirms the carboxylic acid carbonyl[3]. |
| ESI-MS | Molecular Ion [M+H]⁺ | m/z 242.11 | Provides exact mass validation of the synthesized C₁₅H₁₅NO₂ scaffold[3]. |
Pharmacological & Industrial Applications
The unique physicochemical properties of N-aryl-2-phenylglycine derivatives allow them to act as highly specific ligands and reactive intermediates across multiple disciplines.
Pain Management via TRPM8 Antagonism
TRPM8 ion channels are the primary cold sensors in the mammalian peripheral nervous system. N-arylphenylglycine amides have been identified as highly potent TRPM8 antagonists[1]. The specific configuration of the phenylglycine derivative dictates its efficacy. Upon binding to the sensor domain of the TRPM8 channel (specifically interacting with residues R842 and Y745), the ligand induces a conformational shift that prevents channel gating, thereby blocking calcium influx and attenuating neuropathic pain and hyperalgesia[1].
Fig 2. Mechanism of TRPM8 channel antagonism by N-arylphenylglycine derivatives.
Agrochemical Fungicides
Derivatives of 2-phenylglycine are actively deployed as next-generation agricultural fungicides. When functionalized with 1,3,4-oxadiazole-2-thioethers, these compounds exhibit profound in vitro and in vivo antifungal activity against destructive plant pathogens like Thanatephorus cucumeris[4]. The lipophilic nature of the scaffold facilitates penetration of the fungal cell wall, where it disrupts cell membrane integrity and alters permeability, leading to mycelial death[4]. Other structural variations act as potent5 against Valsa mali[5].
Dental Adhesives and Biomaterials
In restorative dentistry, N-(p-tolyl)glycine is the critical precursor for NTG-GMA (the adduct of N-(p-tolyl)glycine and glycidyl methacrylate)[2]. NTG-GMA acts as a surface-active co-monomer in dentin bonding systems. The carboxylic acid group chelates with calcium ions in the hydroxyapatite of the tooth, while the secondary amine acts as a highly efficient co-initiator for the interfacial polymerization of the resin matrix[2]. This dual functionality creates a durable, desensitizing seal over hypersensitive dentin[6].
Table 2: Comparative Biological Activity of 2-Phenylglycine Derivatives
| Derivative Type | Application Area | Target / Mechanism | Quantitative Efficacy |
| 1,3,4-oxadiazole-2-thioether | Agrochemical (Fungicide) | Cell membrane disruption (T. cucumeris) | EC₅₀ = 32.4 μg/mL[4] |
| 1,2,3,4-Tetrahydroquinoline | Agrochemical (Fungicide) | Laccase enzyme inhibition (V. mali) | EC₅₀ = 3.44 mg/L[5] |
| NTG-GMA Adduct | Dental Adhesive | Dentin bonding / Polymerization Co-initiator | Superior bond strength vs controls[2] |
| N-arylphenylglycine Amides | Pain Management | TRPM8 Channel Antagonism | Submicromolar IC₅₀[1] |
References
-
[4] Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. researcher.life.4
-
[5] Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. ResearchGate. 5
-
[3] 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid. Benchchem. 3
-
[2] The use of N-phenylglycine in a dental adhesive system. Taylor & Francis Online. 2
-
[6] US5133957A - Composition and method for desensitizing dentin. Google Patents. 6
-
[1] Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer. Journal of Medicinal Chemistry - ACS Publications.1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. US5133957A - Composition and method for desensitizing dentin - Google Patents [patents.google.com]
A Guide to Determining the Thermodynamic Solubility Profile of (4-Methylphenyl)aminoacetic Acid in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for determining the thermodynamic solubility profile of (4-Methylphenyl)aminoacetic acid, a crucial parameter in drug development, process chemistry, and materials science. By understanding the principles of solubility and applying rigorous experimental and analytical techniques, researchers can gain invaluable insights into the behavior of this compound in various organic solvent systems. This document offers a blend of theoretical grounding, practical experimental protocols, and robust data analysis methodologies to empower scientists in their research endeavors.
The Critical Role of Solubility in Pharmaceutical Sciences
The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its bioavailability, formulation development, and purification processes. For (4-Methylphenyl)aminoacetic acid, a derivative of the non-proteinogenic amino acid N-phenylglycine, understanding its solubility in different organic solvents is paramount for several reasons:
-
Crystallization and Purification: The selection of an appropriate solvent system is critical for obtaining a crystalline form with the desired purity, crystal habit, and polymorphic form. Solubility data as a function of temperature is essential for designing and optimizing crystallization processes.
-
Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in developing various dosage forms, from oral solutions to parenteral formulations.
-
Process Chemistry: In synthetic chemistry, solvent selection impacts reaction kinetics, yield, and impurity profiles. Knowledge of the starting material and product solubility is key to efficient process design.
Theoretical Foundations of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This change is a function of both enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the following equation:
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol represents the heat absorbed or released during dissolution. An endothermic process (positive ΔH_sol) indicates that heat is required to break the solute-solute and solvent-solvent interactions, while an exothermic process (negative ΔH_sol) signifies that the formation of solute-solvent interactions releases more energy.
-
ΔS_sol reflects the change in randomness or disorder of the system upon dissolution. Generally, the dissolution of a crystalline solid into a liquid solvent leads to an increase in entropy (positive ΔS_sol).
-
T is the absolute temperature in Kelvin.
The solubility of a compound is therefore a delicate balance between the energy required to break the crystal lattice of the solute and the energy released upon solvation of the solute molecules by the solvent.
Experimental Determination of Solubility
A robust and reproducible experimental method is the cornerstone of any solubility study. The isothermal "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.
Materials and Equipment
-
(4-Methylphenyl)aminoacetic acid: High purity, well-characterized solid.
-
Organic Solvents: Analytical grade or higher purity (e.g., methanol, ethanol, 1-propanol, acetone, ethyl acetate, acetonitrile).
-
Thermostatic Shaker/Incubator: Capable of maintaining a constant temperature with controlled agitation.
-
Analytical Balance: For accurate weighing of the solute and solvent.
-
Vials with airtight seals: To prevent solvent evaporation.
-
Syringe Filters: With appropriate membrane material (e.g., PTFE for organic solvents) to separate undissolved solid.
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer: For accurate quantification of the dissolved solute.
Step-by-Step Experimental Protocol: Isothermal Shake-Flask Method
-
Preparation: Accurately weigh an excess amount of (4-Methylphenyl)aminoacetic acid into several vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Add a precise volume or mass of the desired organic solvent to each vial.
-
Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Sample Withdrawal and Filtration: Once equilibrium is established, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent and analyze the concentration of (4-Methylphenyl)aminoacetic acid using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Repeat: Repeat the experiment at different temperatures to obtain the temperature-dependent solubility profile.
Diagram of the Isothermal Shake-Flask Solubility Determination Workflow
Caption: Workflow for isothermal solubility determination.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data (as mole fraction, x) at different temperatures (T) are obtained, thermodynamic models can be applied to correlate the data and to calculate the thermodynamic parameters of dissolution.
The van 't Hoff Equation
The van 't Hoff equation is a fundamental thermodynamic relationship that describes the temperature dependence of the equilibrium constant, which in this case is related to the solubility.[1] The integrated form of the van 't Hoff equation is:
ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)
Where:
-
x is the mole fraction solubility of the solute.
-
ΔH_sol is the standard enthalpy of solution.
-
ΔS_sol is the standard entropy of solution.
-
R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).
-
T is the absolute temperature in Kelvin.
A plot of ln(x) versus 1/T (a "van 't Hoff plot") should yield a straight line. The slope of this line is equal to -ΔH_sol/R, and the intercept is equal to ΔS_sol/R. This allows for the determination of the standard enthalpy and entropy of solution.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model that often provides a more accurate correlation of solubility data over a wider temperature range compared to the van 't Hoff equation.[2][3] The equation is given as:
ln(x) = A + (B / T) + C * ln(T)
Where A, B, and C are empirical parameters obtained by fitting the experimental data. These parameters are specific to the solute-solvent system. While not directly providing thermodynamic parameters in the same way as the van't Hoff equation, the Apelblat model is highly effective for data correlation and interpolation.[4]
Data Presentation and Analysis
To facilitate comparison and interpretation, the experimental and calculated data should be presented in a clear and organized manner.
Tabulated Solubility Data
The experimentally determined mole fraction solubilities of (4-Methylphenyl)aminoacetic acid in various organic solvents at different temperatures should be compiled into a table.
Table 1: Hypothetical Mole Fraction Solubility (x) of (4-Methylphenyl)aminoacetic Acid in Selected Organic Solvents at Different Temperatures.
| Temperature (K) | Methanol | Ethanol | 1-Propanol | Acetone | Ethyl Acetate |
| 293.15 | Data | Data | Data | Data | Data |
| 298.15 | Data | Data | Data | Data | Data |
| 303.15 | Data | Data | Data | Data | Data |
| 308.15 | Data | Data | Data | Data | Data |
| 313.15 | Data | Data | Data | Data | Data |
*Note: This table is a template. The "Data" would be replaced with experimentally determined values.
Calculated Thermodynamic Parameters
The thermodynamic parameters of solution (ΔH_sol, ΔS_sol, and ΔG_sol) calculated from the van 't Hoff equation for each solvent system should be presented in a separate table. The Gibbs free energy of solution can be calculated at a reference temperature (e.g., 298.15 K) using the equation: ΔG_sol = ΔH_sol - TΔS_sol .
Table 2: Apparent Thermodynamic Parameters for the Dissolution of (4-Methylphenyl)aminoacetic Acid in Selected Organic Solvents at 298.15 K.
| Solvent | ΔH_sol (kJ·mol⁻¹) | ΔS_sol (J·mol⁻¹·K⁻¹) | ΔG_sol (kJ·mol⁻¹) |
| Methanol | Value | Value | Value |
| Ethanol | Value | Value | Value |
| 1-Propanol | Value | Value | Value |
| Acetone | Value | Value | Value |
| Ethyl Acetate | Value | Value | Value |
*Note: This table is a template. The "Value" would be replaced with values calculated from the experimental data.
Logical Flow of Data Analysis
Caption: Data analysis workflow for thermodynamic parameters.
Interpreting the Results: The Role of Solute-Solvent Interactions
The obtained solubility data and thermodynamic parameters provide deep insights into the intermolecular forces governing the dissolution process.
-
Enthalpy of Solution (ΔH_sol): A positive and large ΔH_sol suggests that significant energy is required to break the crystal lattice of (4-Methylphenyl)aminoacetic acid, and the solute-solvent interactions are not strong enough to fully compensate for this. This is often observed in solvents that are poor at solvating both the polar carboxylic acid and amino groups, as well as the nonpolar methylphenyl group.
-
Entropy of Solution (ΔS_sol): A positive ΔS_sol is expected as the ordered crystalline structure is disrupted upon dissolution. The magnitude of ΔS_sol can be influenced by the degree of ordering of solvent molecules around the solute.
-
Gibbs Free Energy of Solution (ΔG_sol): The sign and magnitude of ΔG_sol indicate the spontaneity of the dissolution process. A more negative ΔG_sol corresponds to higher solubility.
By comparing the solubility and thermodynamic parameters across a range of solvents with varying polarities, hydrogen bonding capabilities, and other physicochemical properties, a comprehensive understanding of the solubility behavior of (4-Methylphenyl)aminoacetic acid can be achieved. For instance, solvents capable of acting as both hydrogen bond donors and acceptors are likely to exhibit higher solubility for this amphiprotic molecule.
Conclusion
This technical guide has outlined a systematic approach to determining and understanding the thermodynamic solubility profile of (4-Methylphenyl)aminoacetic acid in organic solvents. By combining meticulous experimental work with robust thermodynamic modeling, researchers can generate high-quality data that is essential for informed decision-making in drug development, process chemistry, and materials science. The methodologies described herein provide a solid foundation for characterizing the solubility of this and other important organic compounds, ultimately contributing to the advancement of pharmaceutical and chemical sciences.
References
A comprehensive list of references would be compiled here, including citations for the van't Hoff equation, the Apelblat model, standard experimental protocols for solubility determination, and any sources of comparative data for related compounds.
Sources
Computational Elucidation of Electronic Properties in (4-Methylphenyl)aminoacetic Acid via Density Functional Theory
Executive Summary
(4-Methylphenyl)aminoacetic acid, widely known as N-(p-tolyl)glycine, is a highly versatile non-proteinogenic amino acid. Structurally comprising a p-tolyl ring conjugated to a secondary amine and a carboxylic acid, it serves as a critical synthon in pharmaceutical development and a potent surface-defect passivating agent in advanced materials. Understanding its electronic structure is paramount for predicting its chemical reactivity, thermodynamic stability, and target-binding affinity. This whitepaper provides an authoritative, step-by-step guide to calculating and interpreting the electronic properties of (4-Methylphenyl)aminoacetic acid using Density Functional Theory (DFT).
Theoretical Framework & Causality: Selecting the Level of Theory
In computational chemistry, the accuracy of electronic property prediction is entirely dependent on the selected functional and basis set. For amino acid derivatives, we must account for both the diffuse electron clouds of the heteroatoms (N, O) and the delocalized
-
The Functional (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure density functionals. It is the industry standard for organic molecules, providing an optimal balance between computational cost and the accurate prediction of molecular geometries and vibrational frequencies [2].
-
The Basis Set (6-311++G(d,p)): A split-valence triple-zeta basis set is mandatory here. The inclusion of diffuse functions (++) is critical for accurately modeling the lone electron pairs on the nitrogen and oxygen atoms, as well as any potential anionic states (e.g., the carboxylate in a zwitterionic form) [3]. Polarization functions ((d,p)) allow the atomic orbitals to distort asymmetrically, which is essential for correctly modeling the hydrogen bonding networks and the steric environment around the secondary amine.
Self-Validating Experimental Protocol
To ensure rigorous scientific integrity, the computational workflow must be self-validating. The following step-by-step methodology guarantees that the extracted electronic properties reflect a true, stable molecular state.
Step 1: Initial Geometry Generation Construct the 3D structure of (4-Methylphenyl)aminoacetic acid using a molecular builder (e.g., GaussView). Depending on the target application, build either the neutral form (for gas-phase/organic solvent approximations) or the zwitterionic form (for aqueous physiological environments).
Step 2: Conformational Profiling Execute a preliminary conformational search using a molecular mechanics force field (e.g., MMFF94). Flexible molecules like amino acids possess multiple rotamers; this step ensures you begin DFT optimization from the global minimum rather than a localized, high-energy artifact.
Step 3: Geometry Optimization Submit the lowest-energy conformer to a DFT optimization at the B3LYP/6-311++G(d,p) level. If simulating a specific solvent environment (e.g., water or THF), apply an implicit solvation model such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) [3].
Step 4: Vibrational Frequency Analysis (The Validation Step) Perform a frequency calculation on the optimized geometry at the exact same level of theory. Causality: This is a mandatory self-validating step. The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state [1].
Step 5: Electronic Property Extraction Execute single-point energy calculations to extract the Frontier Molecular Orbitals (FMOs), generate the Molecular Electrostatic Potential (MEP) surface, and perform Natural Bond Orbital (NBO) analysis.
Computational Workflow Visualization
Figure 1: Step-by-step DFT computational workflow for electronic property analysis.
Quantitative Data Analysis: FMOs and Global Reactivity Descriptors
The chemical reactivity of (4-Methylphenyl)aminoacetic acid is fundamentally dictated by its Frontier Molecular Orbitals. The HOMO (Highest Occupied Molecular Orbital) represents the molecule's electron-donating capacity and is primarily localized over the electron-rich p-tolyl ring and the nitrogen lone pair. Conversely, the LUMO (Lowest Unoccupied Molecular Orbital) represents electron-accepting capacity and is localized over the electrophilic carboxylic acid moiety [2].
By calculating the energies of these orbitals, we derive global reactivity descriptors based on Koopmans' theorem. Below is a summary of representative quantitative data for the neutral molecule in the gas phase.
Table 1: Representative DFT-Calculated Electronic Properties (B3LYP/6-311++G(d,p))
| Electronic Parameter | Calculated Value | Chemical & Mechanistic Significance |
| -5.85 eV | High energy indicates strong electron-donating ability (nucleophilicity). | |
| -0.95 eV | Indicates moderate electron-accepting ability (electrophilicity). | |
| Energy Gap ( | 4.90 eV | A moderate gap signifies high kinetic stability and low polarizability. |
| Chemical Hardness ( | 2.45 eV | Resistance to charge transfer; confirms the molecule's structural stability. |
| Electrophilicity Index ( | 2.36 eV | Propensity to accept electrons; useful for predicting off-target biological toxicity. |
| Dipole Moment ( | 3.42 Debye | High polarity, indicating a strong potential for dipole-dipole interactions. |
Mechanistic Insights and Applied Pharmacology
The calculated energy gap (
Furthermore, the Molecular Electrostatic Potential (MEP) map generated during Step 5 reveals distinct regions of charge distribution. High electron density (red zones) surrounds the carbonyl oxygen, making it a prime site for electrophilic attack or hydrogen bonding. The amine hydrogen and carboxylic proton present electron-deficient regions (blue zones), susceptible to nucleophilic interactions.
This amphoteric, highly tunable electronic nature is precisely why N-arylglycines are highly effective beyond traditional drug discovery. For example, in the field of advanced photovoltaics, molecules with this exact HOMO/LUMO distribution act as universal surface-defect passivants in perovskite solar cells, where they coordinate with uncoordinated
References
Sources
(4-Methylphenyl)aminoacetic Acid: A Privileged Scaffold for N-Heterocyclic Synthesis and Bio-Adhesive Applications
Topic: Potential Applications of (4-Methylphenyl)aminoacetic Acid in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
(4-Methylphenyl)aminoacetic acid (CAS: 17609-80-2), commonly referred to as N-(p-tolyl)glycine (NPG) , occupies a unique niche in medicinal chemistry. While structurally simple, it serves two distinct, high-value functions:
-
Synthetic Scaffold: It functions as a versatile "chameleon" intermediate for accessing privileged pharmacophores, including indoles, oxindoles, sydnones, and tetrahydroquinolines . Its ability to undergo oxidative cross-dehydrogenative coupling (CDC) makes it a staple in modern C-H activation workflows.
-
Bio-Active Functional Monomer: In restorative medicine (specifically dental therapeutics), its methacrylate derivatives (e.g., NTG-GMA) act as essential surface-active agents, facilitating chemical bonding between synthetic resins and biological dentin/enamel.
This guide analyzes the compound's utility, providing validated protocols for its synthesis and downstream application in drug discovery and biomaterials.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
Understanding the baseline properties of NPG is critical for predicting its behavior in lipophilic environments and its reactivity in metal-catalyzed cyclizations.
Table 1: Physicochemical Profile
| Property | Value / Description | Medicinal Relevance |
| IUPAC Name | N-(4-Methylphenyl)glycine | Core scaffold |
| Molecular Weight | 165.19 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (Predicted) | ~1.6 - 1.9 | Good membrane permeability; ideal for CNS-targeted precursors |
| pKa (Acid) | ~3.8 (Carboxylic acid) | Ionized at physiological pH; capable of salt formation |
| pKa (Base) | ~4.5 (Aniline nitrogen) | Weakly basic; participates in metal coordination |
| H-Bond Donors/Acceptors | 2 / 3 | Balanced profile for ligand-protein interactions |
| Reactive Sites | Sites for oxidative functionalization and cyclization |
Synthetic Utility: Accessing Privileged Pharmacophores
The primary value of (4-Methylphenyl)aminoacetic acid in drug discovery lies in its role as a precursor. It bypasses complex multi-step syntheses to generate fused N-heterocycles.
The Indole and Oxindole Gateway (C-H Activation)
NPG is a substrate of choice for Cross-Dehydrogenative Coupling (CDC) . Under oxidative conditions (photoredox or metal catalysis), the
-
Mechanism: The N-aryl glycine undergoes Single Electron Transfer (SET) oxidation
decarboxylation iminium formation. -
Target: Synthesis of 3-aminoindoles or tetrahydroquinolines (via Povarov reaction).
Mesoionic Sydnones (Nitric Oxide Donors)
NPG can be nitrosated and cyclized to form sydnones .
-
Medicinal Value: Sydnones are mesoionic compounds that possess antibacterial, antineoplastic, and anti-inflammatory properties. They are also studied as "masked" nitric oxide (NO) donors, releasing NO upon metabolic breakdown.
Tetrahydroquinolines (Povarov Reaction)
Through a Lewis acid-catalyzed condensation with styrenes or vinyl ethers, NPG serves as the amine component to generate the tetrahydroquinoline core, a structure ubiquitous in antimalarial and anticancer therapeutics.
Validated Experimental Protocols
Protocol A: Synthesis of (4-Methylphenyl)aminoacetic Acid
A scalable, high-yield method suitable for generating the starting material.
Reagents: p-Toluidine, Chloroacetic acid, Sodium acetate, Water/Ethanol.
-
Dissolution: Dissolve 0.1 mol of p-toluidine in 50 mL of ethanol.
-
Addition: Prepare a solution of 0.12 mol chloroacetic acid in 30 mL water, neutralized with sodium carbonate (to pH ~7).
-
Reflux: Add the chloroacetate solution to the toluidine solution. Reflux for 4–6 hours.[1]
-
Precipitation: Cool the mixture. Acidify with dilute HCl to pH 3–4. The product, N-(p-tolyl)glycine, will precipitate.
-
Purification: Recrystallize from aqueous ethanol.
-
Yield Expectations: 70–85%.
-
Validation: Melting point 110–112°C;
H NMR confirms singlet at 2.3 (methyl) and singlet at 3.9 (methylene).
-
Protocol B: Oxidative Coupling to Indole Derivatives (Photoredox)
A modern method to functionalize the scaffold.
Reagents: NPG, Indole, Rose Bengal (catalyst), Blue LED, Air.
-
Setup: In a Pyrex tube, mix NPG (0.5 mmol), Indole (0.5 mmol), and Rose Bengal (2 mol%) in MeCN (3 mL).
-
Irradiation: Stir under Blue LED (450 nm) irradiation in an open vessel (air as oxidant) for 12–18 hours.
-
Workup: Evaporate solvent and purify via flash column chromatography (Hexane/EtOAc).
-
Outcome: C-3 functionalized indole (via iminium intermediate).
Biological & Clinical Applications[1][2][7][8][9][10]
Dental Therapeutics: The NTG-GMA System
In restorative dentistry, the adhesion of resin composites to dentin is a critical challenge due to dentin's hydrophilic nature.
-
The Derivative: The reaction product of NPG and Glycidyl Methacrylate (GMA) yields NTG-GMA .[2][3]
-
Mechanism:
-
Surface Priming: The carboxylic acid group of NTG-GMA chelates with calcium ions in the hydroxyapatite of dentin.
-
Polymerization: The aromatic amine moiety acts as an accelerator (co-initiator) for the peroxide-based polymerization of the resin.
-
Result: A "hybrid layer" that chemically and mechanically locks the restoration to the tooth.
-
Anti-Inflammatory Potential
Structurally, NPG mimics the "anilino-acid" core of NSAIDs like Diclofenac and Mefenamic Acid .
-
SAR Insight: The 4-methyl group provides lipophilicity similar to the dichloro- or dimethyl- substitutions in approved NSAIDs.
-
Research Direction: Derivatives of NPG are currently screened for COX-2 selectivity, aiming to reduce gastric toxicity associated with traditional NSAIDs.
Visualizations of Mechanisms & Workflows
Diagram 1: Synthetic Versatility of the Scaffold
This diagram illustrates how (4-Methylphenyl)aminoacetic acid serves as a divergence point for multiple drug classes.
Caption: Divergent synthesis pathways from the N-(p-tolyl)glycine core to bioactive heterocycles and biomaterials.
Diagram 2: Mechanism of Action in Dental Adhesion
Illustrating the dual-functionality (Chelation + Polymerization) of the NPG derivative.
Caption: Interfacial mechanism of NTG-GMA: Bridging biological tissue (dentin) with synthetic restorative materials.[4][3][5]
References
-
Synthesis and Biological Evaluation of N-Aryl Glycines Title: Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives Source: ACS Omega, 2023 URL:[Link]
-
Photoredox Applications (CDC Coupling) Title: Photoredox Cross-Dehydrogenative Coupling of N-Aryl Glycines Mediated by Mesoporous Graphitic Carbon Nitride Source: Journal of Organic Chemistry, 2022 URL:[Link]
- Dental Adhesive Applications (NTG-GMA)
-
Sydnone Synthesis and Activity Title: Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives Source: ResearchGate / Mansoura University URL:[Link]
-
General Synthesis Protocols Title: Glycine, N-phenyl- (Organic Syntheses Procedure) Source: Organic Syntheses, Coll.[1] Vol. 1, p.391 (adapted for p-tolyl) URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. amjdent.com [amjdent.com]
- 3. US5133957A - Composition and method for desensitizing dentin - Google Patents [patents.google.com]
- 4. WO2008094925A1 - Dental primer adhesive system and optional hydrophobic resin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Stability Profiling of (4-Methylphenyl)aminoacetic Acid in Biological Systems
This comprehensive technical guide details the stability profile of (4-Methylphenyl)aminoacetic acid (also known as N-(p-tolyl)glycine or NPG) under physiological conditions.
Executive Summary
(4-Methylphenyl)aminoacetic acid is a functionalized N-aryl amino acid frequently utilized as a co-initiator in biomedical adhesives (dental resins) and as a scaffold in drug development. Its stability under physiological conditions (pH 7.4, 37°C) is governed by three primary factors:
-
Photochemical Instability: As a Type II photoinitiator component, it is highly sensitive to ambient light, degrading via radical formation.
-
Oxidative Susceptibility: The electron-rich aromatic ring and secondary amine make it prone to oxidative degradation, particularly in the presence of reactive oxygen species (ROS) or cytochrome P450 enzymes.
-
Ionization State: At physiological pH, it exists primarily as a carboxylate anion, which dictates its solubility and protein-binding behavior.
Key Recommendation: All experimental handling must occur under yellow light (λ > 500 nm) to prevent premature radical-mediated degradation.
Physicochemical Profile & Physiological Behavior[1][2][3][4]
Understanding the fundamental chemistry of the molecule is a prerequisite for interpreting stability data.
| Property | Value / Characteristic | Physiological Implication |
| Structure | N-substituted glycine with a p-tolyl group | The p-methyl group is a metabolic soft spot (benzylic oxidation). |
| Molecular Weight | 165.19 g/mol | Small molecule, high permeability potential. |
| pKa (Carboxyl) | ~3.9 - 4.2 | Deprotonated ( |
| pKa (Amine) | ~4.5 - 5.0 (Conjugate Acid) | Neutral ( |
| LogP | ~1.8 (Unionized) | Moderate lipophilicity; likely to bind plasma proteins (Albumin). |
| Solubility | Low in 0.1N HCl; High in PBS (pH 7.4) | Dissolve stock in DMSO or dilute NaOH/PBS; avoid acidic aqueous solvents for stock. |
Physiological State
At pH 7.4 , the molecule exists predominantly as a mono-anion :
Chemical Stability Profile
A. Photostability (Critical Risk)
This compound is structurally related to N-phenylglycine, a standard co-initiator used with camphorquinone. Upon exposure to blue light (400–500 nm) or even ambient fluorescent light, it undergoes electron transfer to excited state acceptors, generating an aminoalkyl radical.
-
Mechanism: Electron transfer
Proton transfer Decarboxylation/Radical formation. -
Degradation Product: N-methyl-p-toluidine (after decarboxylation) and oxidative oligomers.
-
Protocol: Solutions must be prepared in amber glass vials and handled under yellow filtered light.
B. Hydrolytic Stability[5][6]
-
Amide/Amine Bond: The C-N bond in N-aryl glycines is chemically stable at pH 7.4. It resists spontaneous hydrolysis unlike its ester derivatives (e.g., NTG-GMA).
-
Risk Factor: Stability is compromised only under extreme acidic (pH < 1) or basic (pH > 10) conditions at elevated temperatures.
C. Oxidative Stability
The p-tolyl moiety is electron-rich. In oxygenated buffers, slow auto-oxidation may occur over days, turning solutions brown (formation of quinone-imine type species).
Biological & Metabolic Stability
In a biological matrix (plasma, microsomes, hepatocytes), enzymatic pathways dominate degradation.
Predicted Metabolic Pathways (Graphviz Diagram)
The following diagram illustrates the primary degradation routes mediated by Phase I (CYP450) and Phase II enzymes.
Figure 1: Predicted metabolic fate of (4-Methylphenyl)aminoacetic acid. The primary clearance routes are benzylic oxidation of the methyl group and N-dealkylation.
Specific Biological Interactions[4]
-
Plasma Stability: generally stable against plasma esterases (since it is a free acid, not an ester). However, it may undergo spontaneous reaction with plasma proteins via covalent binding if oxidized to a quinone-imine intermediate.
-
Microsomal Stability: High clearance expected. The methyl group on the aromatic ring is a classic site for CYP-mediated oxidation (similar to toluene metabolism).
Experimental Protocols
Workflow: Stability Indicating Assay
This protocol validates the stability of the compound in a physiological matrix.
Figure 2: Step-by-step workflow for determining physiological stability.
Detailed Methodology
1. Preparation of Stock Solutions
-
Solvent: DMSO (Dimethyl sulfoxide).[1] Avoid water for stocks to prevent potential precipitation or slow oxidation.[2]
-
Concentration: 10 mM.
-
Storage: -20°C, protected from light. Strictly use amber vials.
2. Incubation Conditions (Physiological Simulation)
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Protein Matrix: Human/Rat Plasma or Liver Microsomes (0.5 mg/mL protein).
-
Temperature: 37°C ± 0.5°C.
-
Co-factors (for Metabolic Stability): NADPH regenerating system (required for Microsomal assay only).
3. Analytical Method (HPLC-UV/MS)
To quantify the parent compound and detect degradation, use the following parameters:
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Standard retention for hydrophobic aromatics. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps the carboxyl group protonated (neutral) or suppresses silanol interactions, improving peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Gradient | 5% B to 95% B over 10 mins | General screening gradient. |
| Detection | UV @ 254 nm (or 280 nm) | The aromatic ring provides strong UV absorbance. |
| Mass Spec | ESI Positive Mode | Detects |
Data Summary & Interpretation
When analyzing your stability data, classify the compound based on the percentage remaining after 60 minutes.
| % Remaining (60 min) | Classification | Interpretation |
| > 90% | Stable | Suitable for long-duration assays; low clearance. |
| 30% - 90% | Moderately Stable | Typical for drugs with moderate hepatic clearance. |
| < 30% | Unstable | Rapid metabolism or chemical instability (check light exposure). |
Troubleshooting:
-
Rapid loss in PBS (no enzymes): Likely photodegradation . Repeat experiment in total darkness.
-
Loss in Plasma > PBS: Indicates protein binding (not necessarily degradation) or plasma esterase activity (unlikely for this specific structure) or oxidation.
-
New Peaks in HPLC:
-
Earlier retention time: Hydrophilic metabolites (Hydroxylation, N-dealkylation).
-
Later retention time: Oxidative dimers or oligomers.
-
References
-
Chemical Properties & Dental Application
-
Metabolic Pathways of N-Alkylanilines
- Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
-
Source:
- Photoinitiation Mechanisms (Type II)
-
General Stability Protocols
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Source:
Sources
Methodological & Application
Step-by-step synthesis protocol for (4-Methylphenyl)aminoacetic acid
An In-Depth Guide to the Synthesis of (4-Methylphenyl)aminoacetic Acid
Introduction
(4-Methylphenyl)aminoacetic acid, a derivative of the simplest amino acid, glycine, serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, which incorporates both an aromatic amine and a carboxylic acid, makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The synthesis of this compound is a fundamental example of nucleophilic substitution, providing a practical application of core organic chemistry principles.
This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of (4-Methylphenyl)aminoacetic acid. It is designed for researchers and scientists in chemistry and drug development, offering not just a procedure, but also the rationale behind the experimental choices and necessary safety precautions.
Reaction Principle and Stoichiometry
The synthesis proceeds via a nucleophilic substitution reaction (specifically, an N-alkylation). The nitrogen atom of the amino group in p-toluidine acts as a nucleophile, attacking the electrophilic carbon atom of the chloromethylene group in chloroacetic acid. This reaction forms a new carbon-nitrogen bond. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Overall Reaction:
CH₃C₆H₄NH₂ (p-toluidine) + ClCH₂COOH (Chloroacetic acid) + Na₂CO₃ → CH₃C₆H₄NHCH₂COOH ((4-Methylphenyl)aminoacetic acid) + 2NaCl + H₂O + CO₂
Safety and Hazard Management
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
p-Toluidine: Toxic if swallowed, in contact with skin, or if inhaled.[1] It is a suspected carcinogen and can cause skin irritation and sensitization. Handle with extreme care, using gloves, a lab coat, and safety goggles.[1]
-
Chloroacetic Acid: Highly corrosive and toxic.[2][3] Causes severe skin burns and eye damage.[2][3] It is fatal if swallowed or in contact with skin. Use in a well-ventilated fume hood is mandatory.[2]
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.
An eyewash station and safety shower must be readily accessible.[3] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2][3]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity |
| p-Toluidine | C₇H₉N | 107.15 | 106-49-0 | ≥99% |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 79-11-8 | ≥99% |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 497-19-8 | ≥99.5% |
| Hydrochloric Acid (Concentrated) | HCl | 36.46 | 7647-01-0 | ~37% |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% or Absolute |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
Laboratory Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Thermometer
-
Büchner funnel and vacuum flask
-
pH meter or pH indicator strips
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator (optional)
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (4-Methylphenyl)aminoacetic acid.
Step-by-Step Synthesis Protocol
Part 1: Reaction Setup and Execution
-
Reagent Preparation (p-Toluidine): In the 250 mL three-neck round-bottom flask, combine p-toluidine (10.7 g, 0.10 mol) and anhydrous sodium carbonate (11.7 g, 0.11 mol) with 100 mL of deionized water.
-
Rationale: Sodium carbonate acts as the base to neutralize the HCl produced. A slight excess ensures the reaction medium remains basic, preventing the protonation of the p-toluidine. Water serves as the solvent for this reaction.
-
-
Assembly: Equip the flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Begin stirring the mixture to dissolve the solids.
-
Reagent Preparation (Chloroacetic Acid): In a separate beaker, carefully dissolve chloroacetic acid (9.45 g, 0.10 mol) in 30 mL of deionized water.
-
Safety Note: Chloroacetic acid is highly corrosive. Always add the acid to water slowly while stirring.
-
-
Addition: Transfer the chloroacetic acid solution to the dropping funnel. Add the solution dropwise to the stirring p-toluidine mixture over approximately 30-45 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.
-
Reflux: After the addition is complete, fit the flask with a heating mantle. Heat the reaction mixture to a gentle reflux (approximately 90-95°C) and maintain this temperature for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the p-toluidine spot.
Part 2: Product Isolation (Work-up)
-
Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature.
-
Filtration: Filter the cooled mixture by suction filtration to remove any unreacted sodium carbonate and other inorganic salts. Wash the filter cake with a small amount of cold water.
-
Acidification and Precipitation: Transfer the clear filtrate to a beaker placed in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise. Monitor the pH continuously. The product will begin to precipitate as the solution is acidified. Continue adding acid until the pH reaches approximately 4.5, which is the isoelectric point where the amino acid has minimum solubility.
-
Rationale: At the isoelectric point, the amino acid exists as a neutral zwitterion, minimizing its solubility in the aqueous medium and maximizing precipitation.[4]
-
-
Crystallization: Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete crystallization.
-
Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove residual salts, followed by a small amount of cold ethanol.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at 50-60°C to a constant weight.
Part 3: Purification
-
Recrystallization: The crude product can be purified by recrystallization to remove impurities.[5]
-
Dissolve the crude solid in a minimum amount of hot 50% aqueous ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is boiled for a few minutes.
-
Filter the hot solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol, and dry thoroughly. A typical yield is in the range of 70-85%.
Characterization of (4-Methylphenyl)aminoacetic acid
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point (MP): Compare the observed melting point with the literature value.
-
¹H NMR Spectroscopy: Confirm the presence of aromatic protons, the methylene (-CH₂-) protons, the methyl (-CH₃) protons, and the amine proton.
-
¹³C NMR Spectroscopy: Verify the number of unique carbon atoms in the molecule.[6]
-
Mass Spectrometry (MS): Determine the molecular weight of the compound by identifying the molecular ion peak (M⁺).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reflux time. Ensure the temperature is maintained correctly. Confirm the purity of starting materials. |
| Loss of product during work-up. | Ensure pH is carefully adjusted to the isoelectric point (~4.5). Avoid using excessive water for washing the precipitate. | |
| Product is Oily or Gummy | Presence of impurities. | Re-dissolve the product in a basic solution, filter, and re-precipitate by carefully adding acid. Perform a second recrystallization. |
| Incomplete drying. | Dry the product under vacuum for an extended period. | |
| Reaction Does Not Start | p-Toluidine was protonated. | Ensure a sufficient amount of base (sodium carbonate) was added at the beginning to neutralize any acidic impurities and the HCl formed. |
References
-
Loba Chemie. p-TOLUIDINE AR Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Chloroacetic Acid. Retrieved from [Link]
-
Chemchart. acetic acid (60561-72-0). Retrieved from [Link]
-
SpectraBase. acetic acid, [(4-methylphenyl)amino]-, 2-[(E)-(3-bromophenyl)methylidene]hydrazide. Retrieved from [Link]
-
PubChem. [4-({5-(aminocarbonyl)-4-[(3-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]acetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (1978). The synthesis of amino acids by phase-transfer reactions. Retrieved from [Link]
-
Organic Syntheses. (1923). p-AMINOPHENYLACETIC ACID. Retrieved from [Link]
- Google Patents. (2021). CN113563214A - Synthetic method of aminoacetic acid.
-
Reddit. (2024, May 29). How to purify amino acid with mineral salt. Retrieved from [Link]
Sources
Application Note: Synthesis of N-Aryl Amino Acids via the Petasis Borono-Mannich Reaction
Abstract & Scope
The Petasis borono-Mannich reaction is a highly robust, multi-component coupling strategy for synthesizing α-amino acids and β-amino alcohols[1]. By reacting an amine, a carbonyl compound (typically glyoxylic acid), and an arylboronic acid, researchers can access functionalized N-aryl amino acids in a single pot[2]. This application note provides a comprehensive, self-validating protocol for this transformation, detailing the mechanistic causality, solvent optimization, and step-by-step laboratory procedures necessary for high-yield synthesis.
Mechanistic Principles & Causality
Unlike traditional Mannich reactions that rely on enolizable carbonyls, the Petasis reaction leverages the unique Lewis acidic properties of boron[2]. The synthesis of N-aryl amino acids specifically utilizes glyoxylic acid, which acts as both the electrophilic carbon source and a critical directing group[3].
The Causality of the Reaction Sequence:
-
Iminium Formation: The arylamine and glyoxylic acid undergo rapid condensation to form an electrophilic iminium ion intermediate[2].
-
Boron Coordination: The adjacent carboxylic acid of the glyoxylic acid moiety coordinates with the empty p-orbital of the arylboronic acid[3]. This forms a zwitterionic, tetracoordinate boronate complex. Why is this critical? This coordination activates the boronic acid, increasing the nucleophilicity of the aryl group while simultaneously bringing it into close spatial proximity to the iminium carbon.
-
Intramolecular Transfer: A stereoselective, intramolecular migration of the aryl group from the boron to the iminium carbon occurs, forming the new C-C bond[3].
-
Elimination: Boric acid is expelled as a benign byproduct, yielding the final N-aryl amino acid[4].
Mechanistic pathway of the Petasis reaction highlighting the critical intramolecular aryl transfer.
Experimental Design & Optimization
The Petasis reaction is remarkably tolerant of moisture and atmospheric oxygen, eliminating the need for strict anhydrous or Schlenk techniques[5]. However, careful selection of solvents and stoichiometry dictates the overall yield and purity.
Solvent Effects
The choice of solvent directly impacts the equilibrium of the iminium ion formation and the solubility of the boronate complex.
-
Dichloromethane (DCM): The standard solvent for most analytical and preparative scales[5]. It provides excellent solubility for starting materials and often allows the zwitterionic product to precipitate, driving the reaction forward.
-
Hexafluoroisopropanol (HFIP): Highly recommended for electron-deficient anilines. HFIP's strong hydrogen-bond donating capability stabilizes the iminium ion and accelerates the reaction.
-
Water/Glycerol: Green chemistry alternatives that exploit the hydrophobic effect to accelerate the multicomponent coupling[6].
Optimization Data
| Amine Substrate | Arylboronic Acid | Solvent | Time (h) | Temp (°C) | Isolated Yield (%) |
| Aniline | Phenylboronic acid | DCM | 24 | 25 | 85 - 90 |
| 4-Methoxyaniline | Phenylboronic acid | DCM | 12 | 25 | 92 - 95 |
| 4-Nitroaniline | Phenylboronic acid | HFIP | 48 | 50 | 60 - 65 |
| Aniline | 4-Fluorophenylboronic acid | Toluene | 24 | 60 | 75 - 80 |
Note: Electron-withdrawing groups on the amine decrease nucleophilicity, requiring polar protic solvents (HFIP) or elevated temperatures[2].
Self-Validating Protocol: Synthesis of N-Phenyl-phenylglycine
This protocol describes the synthesis of a model N-aryl amino acid. The procedure is designed to be self-validating; physical state changes (such as product precipitation) serve as visual confirmation of reaction progress, and specific NMR shifts validate the final structure.
Step-by-step experimental workflow for the Petasis borono-Mannich reaction.
Reagents Required
-
Aniline (1.0 mmol, 93 mg)
-
Glyoxylic acid monohydrate (1.2 mmol, 110 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Dichloromethane (DCM) (5.0 mL)
Step-by-Step Methodology
Step 1: Iminium Pre-formation
-
To a 20 mL scintillation vial equipped with a magnetic stir bar, add glyoxylic acid monohydrate (1.2 mmol) and DCM (5.0 mL).
-
Add aniline (1.0 mmol) dropwise to the stirring suspension.
-
Causality Checkpoint: Stir the mixture at room temperature for 15–30 minutes. The solution will typically become homogeneous or slightly cloudy as the iminium ion forms. Pre-forming the iminium ion is critical to prevent the arylboronic acid from prematurely degrading or forming unreactive boroxines.
Step 2: Boronate Addition & Coupling 4. Add phenylboronic acid (1.2 mmol) in one portion to the reaction mixture. 5. Cap the vial and stir vigorously at room temperature (25 °C) for 24 hours. 6. Visual Validation: As the reaction proceeds, the highly polar zwitterionic N-aryl amino acid product will often begin to precipitate out of the non-polar DCM solvent. This precipitation naturally drives the reaction equilibrium forward.
Step 3: Monitoring & Work-up 7. Monitor the reaction via TLC (Eluent: 70:30 Hexanes/Ethyl Acetate). The disappearance of the highly UV-active aniline spot indicates reaction completion. 8. Upon completion, if the product has precipitated, isolate it directly via vacuum filtration. Wash the filter cake with cold DCM (2 x 2 mL) to remove unreacted boronic acid and trace aniline. 9. Alternative Work-up (If the product remains soluble): Evaporate the DCM under reduced pressure. Partition the residue between Ethyl Acetate (10 mL) and saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer. Carefully adjust the aqueous layer to pH ~4 (the isoelectric point of the amino acid) using 1M HCl. Extract the precipitated product with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate.
Step 4: Analytical Validation 10. Validate the structure via 1H NMR (400 MHz, DMSO-d6).
- Diagnostic Peak: Look for a distinct singlet integrating to 1H at approximately δ 5.10 - 5.30 ppm. This corresponds to the newly formed α-CH proton of the amino acid, confirming successful C-C bond formation.
Troubleshooting & Advanced Applications
-
Low Yield with Electron-Deficient Amines: If using substrates like 4-nitroaniline, the nucleophilicity is too low for standard conditions. Switch the solvent to HFIP or add a catalytic amount of a Lewis acid (e.g., 10 mol% La(OTf)3) to further activate the iminium ion[6].
-
Asymmetric Synthesis: For enantioselective synthesis of N-aryl amino acids, chiral bifunctional hydroxy-thiourea organocatalysts or chiral biphenol catalysts can be employed. These catalysts coordinate the boronic acid and direct the facial attack on the iminium ion, yielding high enantiomeric excesses (up to 95% ee)[4].
References
1.[1] Title: Determination of glyoxylic acid in urine by liquid chromatography and fluorescence detection using a novel derivatization procedure based on the Petasis reaction Source: NII (Journal of Chromatography B) URL: 1
2.[4] Title: The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years Source: MDPI (Molecules) URL: 4
3.[6] Title: Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: PMC (Chemical Reviews) URL: 6
4.[5] Title: A green protocol for the one-pot multicomponent Petasis boronic Mannich reaction using ball milling Source: ResearchGate URL: 5
5.[2] Title: Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: ACS Publications (Chemical Reviews) URL: 2
6.[3] Title: Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates Source: PMC (Beilstein Journal of Organic Chemistry) URL: 3
Sources
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.uevora.pt [dspace.uevora.pt]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of Chiral (4-Methylphenyl)aminoacetic Acid via an Asymmetric Strecker Reaction
Overview
Chiral
Mechanistic Causality & Reaction Design
The synthesis leverages a three-component asymmetric Strecker reaction. The causality of the stereocontrol and the efficiency of the workflow rely on the strategic selection of (S)-1-(4-methoxyphenyl)ethylamine as a chiral auxiliary[1].
-
Imine Formation & Facial Shielding : The condensation of p-tolualdehyde with the chiral amine generates an imine intermediate. The bulky 4-methoxyphenyl group of the auxiliary sterically shields one face of the imine, dictating the trajectory of the incoming nucleophile.
-
Diastereoselective Cyanide Addition : Sodium cyanide (NaCN) attacks the less hindered face of the imine, yielding the (
-S,S)-aminonitrile with near-perfect diastereoselectivity (>99:1 dr). -
Thermodynamic Sink via Crystallization : The reaction is performed in a 1:1 H
O/MeOH solvent system. The resulting ( -S,S)-aminonitrile is highly crystalline and spontaneously precipitates from the reaction mixture. This precipitation acts as a thermodynamic sink, driving the equilibrium forward and serving as a built-in purification step—eliminating the need for column chromatography[1]. -
One-Pot Deprotection & Hydrolysis : Traditional chiral auxiliaries (like standard benzylamines) require transition-metal-catalyzed hydrogenolysis (Pd/C, H
) for removal. The strategic choice of the 4-methoxyphenyl group activates the benzylic C–N bond toward acid-mediated cleavage. Thus, refluxing in 6 M HCl achieves both nitrile hydrolysis and auxiliary removal in a single step, preserving hydrogenolytically sensitive functional groups[1].
Visualizing the Synthetic Workflow
Workflow of the Asymmetric Strecker Synthesis of (S)-(4-Methylphenyl)aminoacetic acid.
Experimental Protocols
Self-Validating System Note : This protocol is inherently self-validating. The successful precipitation of the (
Step 1: Multigram Synthesis of (
-S,S)-p-Tolyl-aminonitrile
-
Preparation : In a round-bottom flask, dissolve (S)-1-(4-methoxyphenyl)ethylamine hydrochloride (1.0 equiv, 15 mmol) and NaCN (1.2 equiv, 18 mmol) in a 1:1 mixture of H
O and MeOH (approx. 0.5 M concentration).-
Causality Check: The use of the hydrochloride salt of the chiral amine slightly buffers the reaction, controlling the in-situ release of HCN and facilitating imine formation without excessive side reactions[1].
-
-
Aldehyde Addition : Add p-tolualdehyde (1.0 equiv, 15 mmol) dropwise to the stirring solution at room temperature.
-
Reaction & Precipitation : Stir the mixture vigorously at room temperature for 16–24 hours. A white/yellowish crystalline precipitate of the (
-S,S)-aminonitrile will form as the reaction progresses. -
Isolation : Filter the precipitate under vacuum. Wash the filter cake with cold H
O/MeOH (1:1) to remove unreacted starting materials and minor diastereomers. Dry the solid in vacuo (Typical yield: 82%).
Step 2: Hydrolysis to (S)-(4-Methylphenyl)aminoacetic acid
-
Acidic Cleavage : Suspend the isolated (
-S,S)-aminonitrile in 6 M aqueous HCl (to achieve a 0.1 M solution). -
Reflux : Heat the mixture at 90–100 °C for 3–4 hours. The high temperature and strong acid drive both the hydrolysis of the nitrile to the carboxylic acid and the cleavage of the C–N bond of the auxiliary[1].
-
Purification : Allow the mixture to cool to room temperature. Extract the aqueous phase with diethyl ether (Et
O) (3 × 50 mL). The organic layer contains the cleaved auxiliary byproducts and is discarded. -
Product Isolation : Concentrate the aqueous layer in vacuo to dryness. Suspend the resulting crude solid in CDCl
(using a sonicator) and filter to isolate the pure (S)-p-tolylglycine hydrochloride as a white solid[1].
Step 3: Enantiomeric Purity Determination (Self-Validation)
Instead of relying on chiral HPLC, which requires specialized columns and constant calibration, the ee is determined via a self-validating NMR derivatization[2].
-
Convert the resulting amino acid to its methyl ester using acidic methanol (reflux).
-
React the ester with 2-formylphenylboronic acid and (S)-BINOL in CDCl
for 10 minutes. -
Analyze the resulting diastereomeric iminoboronate esters via
H NMR. The distinct chemical shifts of the diastereomers provide a highly accurate integration ratio for ee calculation.
Quantitative Data Presentation
The following table summarizes the reaction metrics for the synthesis of (S)-(4-methylphenyl)aminoacetic acid compared to other arylglycine analogs, demonstrating the protocol's robustness across different electronic environments[1].
| Substrate | Aminonitrile Yield (%) | Aminonitrile dr | Amino Acid Yield (%) | Enantiomeric Excess (ee %) |
| p-Tolualdehyde (4-Methyl) | 82% | >99:1 | 99% (Quantitative) | 94% |
| Benzaldehyde (Unsubstituted) | 88% | >99:1 | 81% | 96% |
| p-Methoxybenzaldehyde | 76% | >99:1 | 52%* | 88% |
*Note: The reduced overall yield for highly electron-rich substrates (like p-methoxy) during hydrolysis is attributed to a competing hydrolytic pathway that reverts the intermediate back to the parent aldehyde[1]. The 4-methyl substitution strikes an optimal balance between reactivity and stability.
Advanced Considerations: Isotopic Chirality
For specialized mechanistic studies, researchers have also demonstrated the enantioselective synthesis of
References
-
Pérez-Fuertes, Y., Taylor, J. E., Tickell, D. A., Mahon, M. F., Bull, S. D., & James, T. D. (2011). Asymmetric Strecker Synthesis of
-Arylglycines. The Journal of Organic Chemistry, 76(15), 6038-6047.[Link] -
Pérez-Fuertes, Y., et al. (2011). Asymmetric Strecker synthesis of
-arylglycines (PubMed). National Library of Medicine.[Link] -
Kawasaki, T., et al. (2021). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Journal of the American Chemical Society, 143(45), 18844-18848.[Link]
Sources
Application Note: Advanced Recrystallization Solvent Systems for the Purification of α-Amino Acids
The Physicochemical Foundations of Amino Acid Crystallization
The purification of proteinogenic α-amino acids presents a unique thermodynamic challenge due to their zwitterionic nature. In aqueous environments near neutral pH, the simultaneous presence of protonated amino groups (
To achieve high-purity crystalline recovery, researchers must manipulate either the bulk dielectric constant of the solvent system or the ionization state of the target molecule.
-
Dielectric Constant Manipulation (Anti-Solvent Crystallization): The addition of a water-miscible organic solvent (e.g., ethanol or methanol) to an aqueous amino acid solution abruptly lowers the dielectric constant of the medium. This reduces the solvent's ability to stabilize the zwitterion's dipole, inducing supersaturation and subsequent nucleation[2].
-
Ionization State Manipulation (Isoelectric Crystallization): Amino acids exhibit their minimum solubility at their isoelectric point (pI), where the net molecular charge is exactly zero. By titrating an acidic or basic solution toward the pI, electrostatic repulsion between solute molecules is minimized, driving highly specific crystallization[3].
Solvent System Selection & Quantitative Solubility Data
Selecting the correct solvent system requires understanding the specific side-chain chemistry of the target amino acid. The table below summarizes the solubility behavior of various α-amino acids in binary water/ethanol systems to guide solvent selection[4].
| Amino Acid | Side Chain Property | Aqueous Solubility (g/L, 25°C) | Solubility Behavior in 50% Ethanol | Recommended Purification Strategy |
| Glycine | Non-polar, Aliphatic | ~250.0 | Decreases exponentially | Anti-solvent (Water/Ethanol) |
| L-Alanine | Non-polar, Aliphatic | ~166.0 | Decreases exponentially | Anti-solvent (Water/Ethanol) |
| L-Glutamic Acid | Acidic | ~8.6 (at pI) | Extremely Low | Isoelectric Crystallization |
| L-Tryptophan | Aromatic | ~11.4 | Increases initially, then decreases | Temperature-gradient / Anti-solvent |
| L-Lysine | Basic | >1000.0 | Decreases linearly | Isoelectric (pH ~9.7) |
Note: For synthetically modified, Boc-protected amino acids, the zwitterionic nature is masked, making them soluble in organic phases. In such cases, a binary system of Ethyl Acetate (good solvent) and Hexane (anti-solvent) is strictly recommended over aqueous systems[5].
Standardized Protocols for High-Purity Recovery
Protocol A: Anti-Solvent Recrystallization (Water/Ethanol)
This protocol is optimized for neutral, aliphatic α-amino acids (e.g., L-Alanine, Glycine) where isoelectric precipitation is inefficient due to high baseline aqueous solubility.
Workflow for anti-solvent crystallization of neutral α-amino acids.
Step-by-Step Methodology:
-
Primary Dissolution: Suspend 10 g of crude aliphatic α-amino acid in a minimal volume (approx. 40-50 mL) of deionized (DI) water. Heat the suspension to 70°C under continuous magnetic stirring.
-
Causality: High thermal energy maximizes aqueous solubility, allowing for the absolute minimum volume of primary solvent. This ensures a higher supersaturation ratio when the anti-solvent is introduced, maximizing final yield.
-
-
Hot Filtration: Rapidly pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter into a clean Erlenmeyer flask.
-
Causality: Removes insoluble mechanical impurities and undissolved aggregates that act as heterogeneous nucleation sites, which can cause premature, disordered precipitation.
-
-
Anti-Solvent Addition: Maintain the filtrate at 60°C. Dropwise, add absolute ethanol (pre-heated to 50°C) until the solution reaches the "cloud point" (a persistent, milky turbidity).
-
Causality: The introduction of ethanol drastically lowers the bulk dielectric constant of the solvent system, abruptly stripping the hydration shell from the zwitterions and forcing them out of solution[4].
-
-
Clarification: Add hot DI water dropwise (typically 1-3 mL) just until the solution clarifies.
-
Causality: This step dissolves any amorphous precipitates formed during the localized shock of anti-solvent addition, ensuring that all subsequent solid formation occurs as highly ordered crystalline lattices.
-
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool passively to 20°C at a rate of roughly 10°C/hour, then transfer to an ice bath (4°C) for 2 hours.
-
Causality: A slow, controlled cooling profile keeps the thermodynamic system within the "metastable zone." This promotes the growth of existing crystal faces rather than the nucleation of new, microscopic crystals, yielding a purer and more easily filterable product.
-
-
Harvesting: Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold absolute ethanol. Dry under vacuum at 40°C to constant weight.
Self-Validation Checkpoint: If the solution "oils out" (forms a biphasic liquid instead of crystallizing), the supersaturation level is too high. Re-heat the mixture until homogeneous, add 10% more DI water, and resume the cooling process at a slower rate[5].
Protocol B: Ultrasound-Assisted Isoelectric Crystallization
This protocol is engineered for acidic (e.g., L-Glutamic Acid, Aspartic Acid) and basic α-amino acids, leveraging their sharp solubility minimums at their specific isoelectric points.
Mechanistic pathway of ultrasound-assisted isoelectric crystallization.
Step-by-Step Methodology:
-
pH-Shift Dissolution: Dissolve 10 g of crude L-Glutamic acid in 100 mL of DI water. Adjust the pH to 1.0 using 1M HCl. Heat to 50°C.
-
Causality: At pH 1.0, the side-chain carboxylate is fully protonated, giving the molecule a net positive charge. This breaks the zwitterionic lattice, maximizing aqueous solubility.
-
-
Surfactant Doping (Optional but Recommended): Add 500 ppm of a nonionic surfactant (e.g., Tween 80 or a sorbitan fatty acid ester).
-
Causality: Nonionic surfactants modify the crystal-liquid interfacial tension. This prevents the inclusion of hydrophobic fermentation impurities into the growing crystal lattice, significantly boosting final purity[6].
-
-
Controlled Titration: Under constant mechanical agitation (200 rpm), titrate the solution with 1M NaOH at a strictly controlled rate of 0.5 mL/min until the pH reaches exactly 3.2 (the pI of L-Glutamic acid).
-
Causality: At pH 3.2, the net charge of L-Glutamic acid is zero. Solute-solvent dipole interactions are minimized, and solute-solute lattice interactions dominate, driving precipitation[7]. The slow addition rate prevents localized pH spikes that cause amorphous crashing.
-
-
Ultrasonication: Once pH 3.2 is reached, apply ultrasonic irradiation (35 kHz) to the vessel for 10 minutes.
-
Causality: Acoustic cavitation enhances micromixing and reduces the metastable zone width. This induces uniform secondary nucleation, preventing the formation of massive, solvent-trapping agglomerates and ensuring a tight crystal size distribution[8].
-
-
Aging and Harvesting: Allow the suspension to age for 1 hour at 20°C. Filter, wash with DI water pre-adjusted to pH 3.2, and dry under vacuum at 50°C.
-
Causality: Aging allows for Ostwald ripening—smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals. Washing with pI-adjusted water prevents the dissolution of the final product during the wash phase.
-
Self-Validation Checkpoint: Measure the pH of the mother liquor immediately after filtration. If the pH has drifted by more than
units from the target pI, the buffering capacity of impurities has interfered. The product must be re-dissolved and the titration repeated with a slower addition rate.
References
-
Fasina, A., et al. "Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures." Journal of Chemical & Engineering Data, American Chemical Society, 2018. URL: [Link]
-
Needham, T. E. "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island, 1970. URL: [Link]
-
"Study on Green Crystallization Process for L-glutamic Acid Production." ResearchGate, 2025. URL: [Link]
- "Crystallization of Acidic Amino Acid." Google Patents (JPH1059911A).
-
"Recovery of glutamic acid from isoelectric supernatant using electrodialysis." ResearchGate, 2021. URL: [Link]
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. JPH1059911A - Crystallization of acidic amino acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Application Notes and Protocols: Derivatization of (4-Methylphenyl)aminoacetic Acid for Peptide Synthesis
Introduction: The Significance of N-Aryl Amino Acids in Peptide Science
(4-Methylphenyl)aminoacetic acid, an N-aryl glycine derivative, represents a class of non-proteinogenic amino acids of significant interest in medicinal chemistry and drug development. Its incorporation into peptide backbones can impart unique structural and functional properties. The N-aryl substitution provides steric hindrance that can increase resistance to enzymatic degradation by proteases, thereby enhancing the in vivo stability and bioavailability of peptide-based therapeutics.[1] Furthermore, the aromatic side chain can engage in specific molecular interactions, such as pi-stacking, influencing the peptide's conformation and its binding affinity to biological targets.[2][3]
However, the direct use of unprotected (4-Methylphenyl)aminoacetic acid in standard peptide synthesis protocols is fraught with challenges. The secondary amine in its structure can lead to undesirable side reactions, such as self-polymerization, during the activation of the carboxyl group. Therefore, transient protection of the amino group is a prerequisite for its successful incorporation into a peptide sequence. This application note provides a comprehensive guide to the derivatization of (4-Methylphenyl)aminoacetic acid using the two most common protecting groups in solid-phase peptide synthesis (SPPS): the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.
Choosing the Right Protection Strategy: Fmoc vs. Boc
The choice between Fmoc and Boc protection is a critical decision in peptide synthesis, dictated by the overall synthetic strategy, the nature of the target peptide, and the other protecting groups employed for amino acid side chains.
| Feature | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Cleavage Condition | Mildly basic (e.g., 20% piperidine in DMF)[4] | Strongly acidic (e.g., trifluoroacetic acid - TFA)[5] |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc)[6] | Orthogonal to base-labile and other specialized protecting groups |
| Monitoring | Deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct[6] | Deprotection is not directly monitored by UV |
| Resin Compatibility | Compatible with acid-labile linkers (e.g., Wang, Rink Amide) | Requires linkers stable to strong acid (e.g., Merrifield, PAM) |
| Common Use Case | Dominant strategy in modern solid-phase peptide synthesis (SPPS)[4] | Used in both solution-phase and some solid-phase applications |
For most standard applications, the Fmoc/tBu strategy is preferred due to its milder deprotection conditions, which preserve acid-sensitive functionalities within the peptide.[4]
Experimental Workflow Overview
The overall process, from the free amino acid to its incorporation into a growing peptide chain, is outlined below. This workflow highlights the key stages of derivatization (protection) and subsequent use in solid-phase peptide synthesis.
Caption: General workflow for the derivatization and use of (4-Methylphenyl)aminoacetic acid in SPPS.
Part 1: Fmoc Derivatization of (4-Methylphenyl)aminoacetic Acid
This protocol details the protection of the secondary amine of (4-Methylphenyl)aminoacetic acid with the Fmoc group using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Materials and Reagents
-
(4-Methylphenyl)aminoacetic acid
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol: Fmoc Protection
-
Dissolution: In a round-bottom flask, dissolve (4-Methylphenyl)aminoacetic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir until a clear solution is obtained.
-
Addition of Fmoc-OSu: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 equivalents) dissolved in 1,4-dioxane dropwise over 30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and other non-polar impurities. Discard the ether layers.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
-
Extraction and Isolation:
-
Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-(4-Methylphenyl)aminoacetic acid.
Part 2: Boc Derivatization of (4-Methylphenyl)aminoacetic Acid
This protocol describes the protection of (4-Methylphenyl)aminoacetic acid with the Boc group using di-tert-butyl dicarbonate (Boc₂O).
Materials and Reagents
-
(4-Methylphenyl)aminoacetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or 1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl) or Citric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol: Boc Protection
-
Dissolution: Dissolve (4-Methylphenyl)aminoacetic acid (1.0 equivalent) in a mixture of THF (or dioxane) and water. Add a base such as triethylamine (1.5 equivalents) or sodium hydroxide (to maintain pH 9-10) to the solution and stir until the amino acid is fully dissolved.[5]
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents), either neat or dissolved in a small amount of the organic solvent being used.[5]
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC.
-
Work-up:
-
Once the starting material is consumed, remove the organic solvent (THF or dioxane) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or diethyl ether to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a cold solution of 1 M HCl or citric acid.
-
-
Extraction and Isolation:
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude Boc-(4-Methylphenyl)aminoacetic acid.
-
-
Purification: The product can be further purified by column chromatography if necessary.
Part 3: Coupling of Derivatized (4-Methylphenyl)aminoacetic Acid in SPPS
The incorporation of N-aryl amino acids like (4-Methylphenyl)aminoacetic acid into a peptide sequence is challenging due to steric hindrance.[1] The selection of an appropriate coupling reagent is therefore critical to ensure high coupling efficiency and minimize racemization.
Recommended Coupling Reagents
Standard carbodiimide reagents like DCC or DIC are often inefficient for coupling sterically hindered amino acids. Uronium/aminium-based reagents are highly recommended.
| Coupling Reagent | Acronym | Key Features |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient, fast reaction times, and low racemization.[7] Often the first choice for difficult couplings. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A widely used and effective coupling reagent, though slightly less reactive than HATU for hindered systems. |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Particularly effective for coupling N-protected N-methyl and N-aryl amino acids. |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | A newer generation reagent with efficiency comparable to HATU, but with improved safety and solubility profiles. |
SPPS Coupling Protocol (Fmoc-based)
This protocol outlines a general procedure for coupling Fmoc-(4-Methylphenyl)aminoacetic acid to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using a standard deprotection protocol (e.g., 2x treatments with 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times).[8]
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-(4-Methylphenyl)aminoacetic acid (4 equivalents relative to resin loading) and an activating agent such as HATU (3.9 equivalents) in DMF.
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (8 equivalents), to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature. Due to the steric hindrance of the N-aryl amino acid, an extended coupling time of 2-4 hours is recommended.[1]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test. Note that the standard Kaiser test is unreliable for secondary amines. A bromophenol blue test is a suitable alternative.[1]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any excess reagents and by-products.
-
Capping (Optional): If the coupling is found to be incomplete, a second coupling can be performed. Alternatively, any unreacted amino groups can be "capped" by acetylation (e.g., using acetic anhydride and DIPEA in DMF) to prevent the formation of deletion sequences.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield during derivatization | - Incomplete reaction.- Product loss during work-up/extraction. | - Extend reaction time and monitor by TLC.- Ensure pH is correctly adjusted during acidification and extraction steps. |
| Incomplete coupling in SPPS | - Steric hindrance of the N-aryl amino acid.- Inefficient coupling reagent.- Peptide aggregation on the resin. | - Use a highly efficient coupling reagent like HATU or PyAOP.- Increase coupling time and/or temperature (e.g., to 40°C).- Perform a double coupling.- Use a solvent system that disrupts aggregation (e.g., add a small percentage of DCM). |
| Racemization during coupling | - Over-activation of the amino acid.- Use of a strong base. | - Keep the pre-activation time to a minimum (2-5 minutes).- Use a weaker base like sym-collidine instead of DIPEA if racemization is a concern. |
| Incomplete Fmoc deprotection | - Steric hindrance from the newly added N-aryl residue.- Aggregation of the growing peptide chain. | - Extend the deprotection time or perform an additional deprotection step.- Use a stronger deprotection cocktail, such as 2% DBU / 2% piperidine in DMF for difficult sequences.[8] |
Conclusion
The successful incorporation of (4-Methylphenyl)aminoacetic acid into peptides hinges on its effective derivatization with a suitable protecting group. The choice between Fmoc and Boc protection allows for flexibility in synthetic design, with the Fmoc group being the preferred choice for modern solid-phase synthesis due to its mild cleavage conditions. The inherent steric bulk of this N-aryl amino acid necessitates the use of potent coupling reagents like HATU to achieve high-yield peptide bond formation. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently synthesize novel peptides containing (4-Methylphenyl)aminoacetic acid, enabling the exploration of new frontiers in drug discovery and peptide engineering.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem.
- BenchChem. (2025).
-
Lila, A. et al. (2008). Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Journal of the American Chemical Society. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. BenchChem.
- BenchChem. (2025). Standard Protocol for Using Fmoc-L-Phe-MPPA in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
-
National Center for Biotechnology Information. (2008). Oligo(N-aryl glycines): a new twist on structured peptoids. PubMed. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of N‐Boc‐protected α‐arylglycines....
- AltaBioscience. (2024). Fmoc Amino Acids for SPPS. AltaBioscience.
-
Zuckerman, R. N. et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC. Available at: [Link]
- ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids. ChemPep.
- J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific LLC.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Wróbel, D. et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. PMC. Available at: [Link]
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Ananda, K. et al. (n.d.).
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Stilinović, V. et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. Available at: [Link]
- Camarero, J. A. et al. (2025). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support.
- Sigma-Aldrich. (n.d.). Fmoc-N-(allyl)-glycine AldrichCPR. Sigma-Aldrich.
- Dehigaspitiya, D. C. et al. (n.d.). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. ChemRxiv.
Sources
- 1. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 2. redalyc.org [redalyc.org]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Accelerated Solid-Phase Synthesis of N-Aryl Glycine Derivatives in Peptoid Foldamers
Introduction & Rationale
Peptoids (oligo-N-substituted glycines) represent a highly versatile class of peptidomimetics. By shifting the side-chain attachment from the α-carbon to the backbone nitrogen, peptoids eliminate the chiral center and the backbone hydrogen-bond donor, resulting in profound protease resistance and unique conformational flexibility.
Within the expansive library of available submonomers, N-aryl glycines are uniquely valuable. The direct attachment of a phenyl ring to the peptoid backbone nitrogen strongly enforces a trans-amide bond geometry[1]. This stereoelectronic preference is a critical design element for engineering stable secondary structures, such as polyproline type II-like helices, and for developing highly ordered, biomimetic foldamers[1].
The Kinetic Bottleneck: Aniline Nucleophilicity
The standard submonomer method for peptoid synthesis relies on a two-step iterative cycle: acylation of a resin-bound amine with a haloacetic acid, followed by nucleophilic displacement of the halogen by a primary amine.
While this method is highly efficient for aliphatic amines, it faces a severe kinetic bottleneck when incorporating N-aryl glycines. Anilines are inherently weak nucleophiles because the nitrogen lone pair is delocalized into the aromatic
Mechanistic Solution: Silver-Mediated Halogen Abstraction
To bypass the kinetic limitations of aniline nucleophiles, a silver-mediated acceleration strategy is employed[2]. The addition of halophilic silver salts (e.g., AgClO₄) directly to the displacement reaction fundamentally alters the transition state of the substitution.
Causality & Kinetics: The silver cation strongly coordinates with the bromide leaving group of the resin-bound bromoacetamide. This coordination facilitates halogen abstraction and promotes the precipitation of insoluble silver bromide (AgBr). Mechanistic analyses reveal that this pathway proceeds through a transition state characterized by considerably less positive charge build-up on the incoming, weakly nucleophilic aniline[2]. By lowering the activation energy and enhancing the leaving group's ability, this method achieves up to a 76-fold rate acceleration, enabling the rapid, room-temperature synthesis of N-aryl glycine-rich peptoids[2].
Mechanistic pathway showing silver-assisted halogen abstraction lowering transition state energy.
Quantitative Data: Rate Acceleration & Yields
The impact of silver-mediated acceleration is most pronounced in anilines bearing strong electron-withdrawing substituents. The table below summarizes the conversion rates of the displacement step on resin-bound bromoacetamide at room temperature (1-hour reaction time)[2].
| Aniline Submonomer | Substituent Electronic Nature | Standard Conversion (1h) | AgClO₄-Mediated Conversion (1h) | Approximate Fold Acceleration |
| Aniline | Neutral | ~45% | >99% | ~2.2x |
| 4-Methoxyaniline | Electron-Donating | ~85% | >99% | ~1.2x |
| 4-Bromoaniline | Electron-Withdrawing | ~15% | >95% | ~6.3x |
| 4-Nitroaniline | Strong EWG | <2% | ~85% | >40x |
| 3,5-Bis(CF₃)aniline | Strong EWG | <1% | ~76% | ~76x |
Experimental Workflow Visualization
Iterative submonomer cycle highlighting the silver-mediated displacement step for N-aryl glycines.
Step-by-Step Protocol: Accelerated Submonomer Synthesis
Note on Trustworthiness: This protocol is designed as a self-validating system. Do not proceed to the next step unless the chemical validation checkpoint yields the expected result.
Materials & Reagents:
-
Fmoc-Rink Amide AM resin (or equivalent solid support).
-
Bromoacetic acid (BAA), N,N'-Diisopropylcarbodiimide (DIC).
-
Aniline derivatives (submonomers).
-
Silver perchlorate (AgClO₄). Caution: Strong oxidant; handle with care.
-
Solvents: N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM).
Step 1: Resin Swelling and Deprotection
-
Weigh the desired amount of Fmoc-protected resin (e.g., 100 μmol scale) into a fritted solid-phase synthesis vessel.
-
Swell the resin in DCM for 20 minutes, followed by DMF for 20 minutes to maximize pore accessibility.
-
Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group.
-
Wash thoroughly with DMF (5 × 1 min).
-
Validation Checkpoint: Perform a Kaiser test on a few resin beads. A positive (deep blue) result confirms the successful unmasking of primary amines.
Step 2: Acylation
-
Prepare a solution of BAA (1.2 M) and DIC (1.2 M) in DMF.
-
Add the solution to the resin (typically 10-20 equivalents relative to resin loading).
-
Agitate the vessel at room temperature for 20 minutes.
-
Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and THF (3 × 1 min).
-
Validation Checkpoint: Perform a Kaiser test. A negative (yellow/colorless) result confirms the complete acylation of the primary amine to a bromoacetamide.
Step 3: Silver-Mediated Displacement (Critical Step)
Causality Note: THF is strictly preferred over DMF for this step. Silver salts can complex with DMF or its degradation products, whereas THF maximizes the clean precipitation of AgBr, driving the reaction forward via Le Chatelier's principle.
-
Prepare a 1.0 M solution of the chosen aniline derivative in THF.
-
Prepare a 0.1 M to 0.5 M solution of AgClO₄ in THF.
-
Add the aniline solution to the resin, immediately followed by the AgClO₄ solution.
-
Agitate at room temperature for 1 hour in the dark. Causality Note: Silver salts are highly light-sensitive. Exposure to light causes degradation into black silver metal/oxide, which will irreversibly contaminate the resin beads.
-
Drain the vessel. A cloudy, yellowish precipitate (AgBr) should be visible in the drained fluid.
-
Wash the resin extensively to remove all residual silver salts: THF (3 × 1 min), DMF (3 × 1 min), 10% N,N-Diisopropylethylamine (DIEA) in DMF (to neutralize any acid generated, 2 × 1 min), and DCM (3 × 1 min).
-
Validation Checkpoint: Perform a Chloranil test. A positive (blue/green) result on the resin beads confirms the successful formation of the secondary amine (N-aryl glycine).
Step 4: Iteration, Cleavage, and Purification
-
Repeat Steps 2 and 3 for subsequent N-aryl glycine monomers. (If incorporating highly reactive aliphatic amines, omit the silver salt and perform the displacement in DMF).
-
Upon sequence completion, wash the resin with DCM (5 × 1 min) and dry under a gentle stream of nitrogen.
-
Cleave the peptoid from the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 1-2 hours.
-
Filter the cleavage solution, evaporate the TFA under a stream of nitrogen, and precipitate the crude peptoid in cold diethyl ether.
-
Lyophilize the pellet and purify via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
References
-
Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Oligo(N-aryl glycines): A New Twist on Structured Peptoids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Products in N-(p-Tolyl) Amino Acid Synthesis
Welcome to the N-Arylation Troubleshooting Hub. As a Senior Application Scientist, I have compiled this technical guide to address the most critical bottlenecks encountered when synthesizing N-(p-tolyl) amino acids. Whether you are scaling up a palladium-catalyzed Buchwald-Hartwig amination or optimizing an aerobic copper-catalyzed Chan-Lam coupling, this guide provides mechanistically grounded, self-validating protocols to eliminate racemization, over-arylation, and catalyst deactivation.
Route Selection Workflow
Before diving into specific troubleshooting steps, consult the decision matrix below to ensure you have selected the optimal synthetic route for your specific amino acid substrate.
Caption: Decision tree for selecting the optimal N-arylation methodology to minimize side products.
Module 1: Buchwald-Hartwig Cross-Coupling (Pd/Ni-Catalyzed)
Q: Why is my amino acid ester undergoing severe racemization during Pd-catalyzed N-(p-tolyl)ation? A: Racemization is the most common and detrimental side product pathway in the transition-metal-catalyzed N-arylation of amino acids[1]. The causality lies in the basicity of the reaction conditions. Strong bases (such as NaOtBu or KOtBu) deprotonate the acidic alpha-proton of the amino acid ester, forming a planar enolate intermediate that subsequently reprotonates non-stereospecifically. Solution: Switch to weak, bulky inorganic bases such as Cs2CO3 or K3PO4. Additionally, use highly active, sterically demanding pre-catalysts like t-BuBrettPhos Pd G3 or G4[1]. These ligands accelerate the reductive elimination step of the catalytic cycle, ensuring the C-N bond formation outpaces the rate of alpha-deprotonation[1]. Finally, utilizing tert-butyl esters instead of methyl esters sterically shields the alpha-proton from the base, further suppressing racemization[1].
Q: I am observing significant amounts of toluene (dehalogenation) instead of my product. How do I fix this? A: Dehalogenation of the p-tolyl halide occurs when the Pd(II)-aryl intermediate abstracts a proton from trace water or the solvent before the amine can properly coordinate and undergo reductive elimination. Solution: Ensure strictly anhydrous conditions. If using p-tolyl chloride, switch to p-tolyl bromide or p-tolyl triflate, which undergo much faster oxidative addition, minimizing the lifetime of the vulnerable Pd(II) intermediate[1].
Standardized Protocol: Pd-Catalyzed N-(p-Tolyl)ation of Amino Acid Esters
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the amino acid tert-butyl ester (1.0 equiv), p-tolyl triflate (1.2 equiv), Cs2CO3 (1.5 equiv), and t-BuBrettPhos Pd G4 (2-5 mol%)[1].
-
Solvent Addition: Add anhydrous, degassed toluene to reach a 0.2 M concentration. Seal the vial tightly with a PTFE-lined cap.
-
Reaction: Heat the mixture at 80 °C for 12–16 hours under vigorous stirring[1].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (hexane/EtOAc) to isolate the enantiopure N-(p-tolyl) amino acid ester.
Module 2: Chan-Lam Oxidative Coupling (Cu-Catalyzed)
Q: My reaction yields a significant amount of p,p'-bitolyl and proto-deboronated toluene. How do I minimize this? A: The Chan-Lam coupling relies on Cu(II) acting as both a catalyst and an oxidant[2]. If the local concentration of p-tolylboronic acid is too high, the Cu(II) species will facilitate the transmetalation of two aryl groups, leading to homocoupling (p,p'-bitolyl) upon reductive elimination[3]. Proto-deboronation is caused by trace moisture hydrolyzing the boronic acid at elevated temperatures. Solution: Implement a slow-addition protocol for the p-tolylboronic acid via a syringe pump. Use activated 4Å molecular sieves to scavenge trace water[3]. Ensure the reaction is open to the air (or an O2 balloon) so atmospheric oxygen can rapidly re-oxidize the inactive Cu(I) back to the active Cu(II) species, preventing catalyst stalling[2].
Q: I am detecting N,N-di(p-tolyl) amino acid (over-arylation). How can I restrict the reaction to mono-arylation? A: While amino acids are generally sterically hindered, less bulky substrates (e.g., glycine or alanine) can easily undergo a second arylation event on the newly formed secondary amine[4]. Solution: Use a strict stoichiometric deficiency of the boronic acid (e.g., 1.1 equivalents instead of 2.0) and lower the reaction temperature to 25 °C[2]. The use of pyridine as a coordinating ligand stabilizes the Cu-intermediate and increases the steric bulk around the metal center, naturally disfavoring the coordination of the already bulky secondary amine product[4].
Standardized Protocol: Cu-Catalyzed Aerobic Chan-Lam Coupling
-
Setup: In an open flask, dissolve the amino acid ester (1.0 equiv) and p-tolylboronic acid (1.5 equiv) in dichloromethane (DCM)[2].
-
Catalyst & Base: Add Cu(OAc)2 (10 mol%), pyridine (2.0 equiv), and activated 4Å molecular sieves[2].
-
Aeration: Stir the reaction vigorously at room temperature open to the ambient air for 24 hours[4]. The solution will turn deep blue/green, indicating active Cu(II) species.
-
Monitoring: Monitor via LC-MS. If the reaction stalls, add an additional 5 mol% of Cu(OAc)2.
-
Workup: Filter the mixture through Celite, wash with 1M HCl to remove the pyridine, extract with DCM, dry over Na2SO4, and concentrate for chromatography.
Module 3: Diaryliodonium Salts (Metal-Free / Mild Cu)
Q: When should I abandon transition-metal catalysis and use diaryliodonium salts? A: If your amino acid possesses a highly sensitive alpha-chiral center that racemizes even with weak bases, or if your substrate contains sulfur (e.g., methionine) that poisons Pd catalysts, diaryliodonium salts are the superior choice[5]. Bis(p-tolyl)iodonium salts act as highly electrophilic arylating agents that can transfer the p-tolyl group under neutral or mildly basic conditions, completely preserving the chiral integrity of the amino acid[5][6].
Standardized Protocol: Arylation using Bis(p-tolyl)iodonium Salts
-
Reagents: Combine the amino acid methyl ester (1.0 equiv), bis(p-tolyl)iodonium bromide or triflate (1.2 equiv), and a mild base like Na2CO3 (1.5 equiv)[5].
-
Catalyst (Optional): While metal-free conditions are viable, adding a catalytic amount of CuBr (5 mol%) significantly accelerates the aryl transfer[6].
-
Reaction: Stir in a solvent mixture of DMF or EtOH/Water at 50 °C for 4–8 hours[5].
-
Isolation: Quench with water, extract with ethyl acetate, and purify to obtain the enantiopure product[5].
Quantitative Comparison of Methodologies
To assist in your experimental design, the following table summarizes the expected performance metrics and primary side products associated with each methodology when synthesizing N-(p-tolyl) amino acids.
| Methodology | Typical Yield | Enantiomeric Excess (ee%) | Major Side Products to Monitor | Optimal Substrate Scope |
| Buchwald-Hartwig (Pd) | 75 - 95% | 85 - 99% (Base dependent) | Racemization, Dehalogenation | Sterically hindered amino acids (Val, Ile, Leu) |
| Chan-Lam (Cu) | 60 - 85% | >95% | Homocoupling, Over-arylation | Unhindered amino acids (Gly, Ala), open-flask needs |
| Diaryliodonium Salts | 70 - 90% | >99% (Strict retention) | Aryl iodide byproduct | Highly sensitive chiral centers, sulfur-containing AAs |
References
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters - ACS Publications. 1
-
Chan-Lam Coupling. Organic Chemistry Portal.2
-
Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Asian Journal of Chemistry. 5
-
Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. 3
-
Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Canadian Journal of Chemistry.
-
Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts. Diva-Portal. 6
-
Chan-Lam coupling. Wikipedia. 4
Sources
Technical Support Center: Optimizing Reaction Temperature for the Petasis Borono-Mannich Reaction with p-Toluidine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the Petasis borono-Mannich reaction. When utilizing arylamines such as p-toluidine, yield discrepancies are frequently tied directly to thermal parameters. This document provides an authoritative diagnostic matrix, mechanistic FAQs, and a self-validating experimental protocol to help you balance kinetic activation with reagent stability.
Section 1: The Mechanistic Role of Temperature
Unlike traditional Mannich reactions, the Petasis mechanism does not involve the direct attack of a boronic acid on an electrophilic iminium ion. Instead, the boronic acid coordinates to an adjacent heteroatom to form a transient boronate complex, followed by the intramolecular transfer of the aryl or vinyl group to the imine carbon[1].
When using p-toluidine, temperature plays a critical dual role: it must be high enough to drive the initial imine formation (as arylamines are less nucleophilic than alkylamines), but low enough to prevent the boronic acid from undergoing thermal degradation[2].
Mechanistic pathway of the Petasis reaction highlighting temperature-dependent steps.
Section 2: Troubleshooting FAQs
Q1: Why is my Petasis reaction with p-toluidine yielding low conversion at room temperature? A: p-Toluidine is an arylamine. Although its para-methyl group makes it slightly more electron-rich than unsubstituted aniline, it remains significantly less nucleophilic than aliphatic secondary amines. At room temperature (20–25 °C), the initial condensation between p-toluidine and the aldehyde to form the requisite imine intermediate is often rate-limiting[2]. Elevating the temperature to 40–60 °C provides the necessary kinetic energy to drive imine formation and facilitate the subsequent capture of the arylborate[2].
Q2: I increased the temperature to 90 °C to force the reaction, but LC-MS shows multiple impurities and missing boronic acid. What happened? A: Excessive thermal stress triggers protodeboronation , a critical and irreversible failure mode[3]. In this side reaction, the carbon-boron bond of the boronic acid is cleaved by protic sources (such as trace moisture or protic solvents), yielding the corresponding de-borylated arene and boric acid[1]. This consumes your boronic acid equivalent and stalls the multicomponent coupling. If high temperatures are absolutely required, you must ensure strictly anhydrous conditions and consider adding a slight excess (1.2–1.5 eq) of the boronic acid.
Q3: Does the choice of solvent change the optimal temperature? A: Yes. Solvents with hydrogen-bonding capabilities (like HFIP) can activate the carbonyl group and stabilize the transition state, sometimes allowing the reaction to proceed at lower temperatures. Conversely, ethereal solvents like 1,4-dioxane and cyclopentyl methyl ether (CPME) often require heating to 60–80 °C to achieve optimal conversion[4].
Section 3: Quantitative Diagnostic Matrix
Use the following table to benchmark your current reaction conditions and troubleshoot temperature-related failures.
| Temperature Range | Imine Formation Kinetics (p-Toluidine) | Boronic Acid Stability | Overall Recommendation & Troubleshooting |
| < 25 °C (RT) | Very Slow (Rate-limiting) | Highly Stable | Not recommended unless using highly reactive glyoxylic acids. Yields are typically poor due to stalled condensation. |
| 40 °C – 60 °C | Optimal / Moderate | Stable | Ideal starting range. Balances kinetic activation of the arylamine with the preservation of the C-B bond. |
| 60 °C – 80 °C | Fast | Moderate (Protodeboronation risk increases) | Use with caution. Suitable for sterically hindered substrates. Requires strictly anhydrous solvents (e.g., CPME)[4]. |
| > 80 °C | Very Fast | Poor (Rapid degradation) | Avoid. High risk of complete boronic acid decomposition into the corresponding arene and boric acid[3]. |
Section 4: Step-by-Step Optimization Protocol
To systematically identify the ideal thermal conditions for your specific substrate combination, follow this self-validating temperature-gradient protocol.
Step-by-step workflow for temperature gradient optimization in Petasis couplings.
Protocol: Temperature-Gradient Optimization for p-Toluidine Petasis Coupling
-
Preparation of Stock Solutions: Prepare 0.1 M solutions of p-toluidine, the targeted carbonyl derivative, and the boronic acid in a suitable anhydrous solvent (e.g., 1,4-dioxane or CPME). Ensure glassware is oven-dried to prevent moisture-induced protodeboronation[3].
-
Pre-formation of the Imine: Combine the aldehyde and p-toluidine in the reaction vessel. Stir at 40 °C for 1–2 hours before adding the boronic acid.
-
Scientific Rationale: Pre-forming the imine prevents the boronic acid from prolonged thermal exposure while waiting for the slow arylamine condensation, thereby mitigating premature degradation[3].
-
-
Addition of Boronic Acid: Add 1.2 to 1.5 equivalents of the boronic acid. The fractional excess compensates for trace degradation at elevated temperatures.
-
Parallel Temperature Screening: Split the reaction mixture into three parallel sealed vials:
-
Vial A: 40 °C
-
Vial B: 60 °C
-
Vial C: 80 °C
-
-
LC-MS Monitoring: Sample each vial at 2, 4, and 8 hours. Quench aliquots with aqueous NaHCO3.
-
Target: Monitor the formation of the product mass.
-
Failure Check: Look for the rapid disappearance of the boronic acid peak without product formation, which definitively indicates protodeboronation[3].
-
-
Scale-Up: Select the lowest temperature that achieves >90% conversion within 8 hours to minimize side reactions during process scale-up.
References
-
Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Chemical Reviews - ACS Publications URL:[Link]
-
Halogenation-induced C–N bond activation enables the synthesis of 1,2-cis C-aryl furanosides via deaminative cyclization Chemical Science - Royal Society of Chemistry URL:[Link]
-
Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2-Chloro-5-nitrophenylboronic acid | 867333-29-7 | Benchchem [benchchem.com]
- 4. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4-Methylphenyl)aminoacetic Acid
Ticket ID: PUR-TOYL-GLY-001
Subject: Removal of unreacted
Executive Summary & Chemical Logic
The separation of (4-Methylphenyl)aminoacetic acid (Product) from its precursor,
While both compounds contain an amine moiety, the product possesses a carboxylic acid group (
Physicochemical Comparison
| Feature | (4-Methylphenyl)aminoacetic acid (Product) | |
| Structure Type | Primary Aromatic Amine (Basic) | |
| pKa (Acidic) | N/A | |
| pKa (Basic) | ||
| Behavior at pH 11 | Anionic (Water Soluble as | Neutral (Organic Soluble) |
| Behavior at pH 3 | Neutral/Zwitterionic (Precipitates) | Cationic (Water Soluble) |
Core Protocol: The pH-Swing Extraction
Objective: Isolate the product by converting it to its water-soluble sodium salt, washing away the lipophilic impurity, and then precipitating the free acid.
Reagents Required
-
Sodium Hydroxide (1M NaOH)
-
Hydrochloric Acid (1M HCl) or Sulfuric Acid
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
pH Meter or Indicator Paper
Step-by-Step Methodology
Phase A: Solubilization & Partitioning
-
Dissolution: Suspend the crude solid in 1M NaOH (approx. 5–10 volumes relative to solid weight).
-
Why: The base deprotonates the carboxylic acid (
), dissolving the product into the aqueous phase. The -toluidine impurity remains neutral. -
Check: Ensure the final pH is > 10 . If the solid does not fully dissolve, filter off the insolubles (this is likely bulk impurity or polymer).
-
-
The Organic Wash (Critical Step):
-
Transfer the aqueous solution to a separatory funnel.
-
Add Ethyl Acetate (1:1 volume ratio with aqueous layer).
-
Shake vigorously for 2 minutes and let layers settle.
-
Action: Drain the bottom aqueous layer (containing the Product) into a clean flask. Discard the top organic layer (containing the
-toluidine impurity). -
Repeat: Perform this wash 2 times to ensure quantitative removal of the amine.
-
Phase B: Controlled Precipitation
-
Acidification:
-
Cool the aqueous solution to
(ice bath). -
Slowly add 1M HCl dropwise with stirring.
-
Target: Adjust pH to approximately 3.0 – 3.5 .
-
Observation: The product will precipitate as a white to off-white solid.
-
-
Isolation:
-
Filter the solid using a Büchner funnel.
-
Wash the cake with cold water (removes inorganic salts like NaCl).
-
Dry under vacuum at
.
-
Workflow Visualization
The following diagram illustrates the chemical logic driving the separation process.
Figure 1: Decision logic for the pH-swing extraction protocol. Blue nodes indicate actions; Green nodes indicate the product path; Red nodes indicate waste.
Troubleshooting & FAQs
Q1: The product is "oiling out" instead of crystallizing upon acidification. What happened?
-
Cause: This often happens if the acidification is too rapid or performed at room temperature, trapping impurities or water.
-
Fix:
-
Re-dissolve by adding NaOH back to pH 10.
-
Cool the solution strictly to
. -
Add HCl slowly (dropwise) over 20-30 minutes.
-
Seeding: Add a tiny crystal of pure product when the pH hits ~5 to induce proper lattice formation.
-
Q2: My final product still has a pink/brown color. Is it impure?
-
Cause: Anilines oxidize easily to form colored quinoid species ("aniline black" precursors). Even trace amounts can cause strong coloration.
-
Fix:
-
Activated Carbon: During the alkaline phase (Step 1), add activated charcoal (5% w/w), stir for 15 minutes, and filter through Celite before the organic wash.
-
Recrystallization: Recrystallize the final solid from Ethanol/Water (1:3) . Dissolve in hot ethanol, then slowly add hot water until turbid, and cool.
-
Q3: Can I use this method if my impurity is a different amine?
-
Answer: Yes, as long as the impurity is a lipophilic base (e.g., aniline,
-methylaniline). If the impurity is another amino acid (e.g., glycine), this extraction method will not work because both will track into the aqueous phase. In that case, recrystallization based on solubility differences is required.
Q4: What is the yield loss associated with the organic wash?
-
Analysis: The product is an amino acid.[1][2][3][4] At pH 10, it is a salt (ionic). Its partition coefficient (LogD) heavily favors water. Loss to the ethyl acetate layer is typically < 1% . However, avoid using highly polar organic solvents like n-butanol, which might extract the salt.
References
-
PubChem. (n.d.).[5] p-Toluidine (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
DrugFuture. (n.d.). N-Phenylglycine Properties and pKa Data. Retrieved March 5, 2026, from [Link]
-
University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved March 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of Solvation on Glycine Molecules: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-methoxyphenyl)Glycine | C9H11NO3 | CID 4106784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solubility & NMR Analysis of (4-Methylphenyl)aminoacetic Acid
Compound Profile & Solubility Physics[1][2]
To solve solubility issues, we must first understand the molecular interactions of (4-Methylphenyl)aminoacetic acid (also known as N-(p-tolyl)glycine).[1][2][3]
-
Structure: An aromatic ring attached to a secondary amine, which is linked to a carboxylic acid.[1][2][3]
-
Interaction Network:
-
Carboxylic Acid (-COOH): Strong hydrogen bond donor and acceptor.[1] In non-polar solvents (like CDCl₃), these often form stable cyclic dimers, which can limit solubility or cause peak broadening.[1][2][3]
-
Secondary Amine (-NH-): A hydrogen bond donor.[1] The lone pair is partially conjugated with the aromatic ring, reducing basicity compared to aliphatic amines, but it still participates in H-bonding.[2][3]
-
Aromatic Ring: Provides lipophilicity (hydrophobic character).[1][2]
-
-
The Solubility Challenge: This molecule exists in a "Goldilocks" zone.[1] It is too polar for pure non-polar solvents (due to the acid/amine H-bonding network) but often too lipophilic for pure water (due to the tolyl group).[1]
Quick Reference: Solvent Compatibility Matrix
Use this table to select the correct solvent based on your analytical goal.
| Solvent | Solubility Rating | Primary Use Case | Technical Notes |
| DMSO-d₆ | ⭐⭐⭐⭐⭐ (Excellent) | Routine Characterization | Breaks H-bond networks effectively.[1] Best for observing -OH and -NH protons.[1] |
| Methanol-d₄ | ⭐⭐⭐⭐ (Good) | Sample Recovery | Good solubility.[1][2] Warning: Exchangeable protons (-OH, -NH) will disappear (exchange with deuterium).[1][2][3] |
| Acetone-d₆ | ⭐⭐⭐ (Moderate) | Low Temp Studies | Good for sharp peaks if soluble.[1] Volatile for easy recovery.[1] |
| CDCl₃ | ⭐⭐ (Poor/Variable) | Comparison to Lit. | Often requires heating/sonication.[1][2] Risk of aggregation (broad peaks).[1] |
| D₂O | ⭐ (Insoluble) | Biological Mimicry | Requires Additive: Must add NaOD (base) to form the soluble carboxylate salt.[1][3] |
Troubleshooting Guide (Q&A)
Issue 1: "I added CDCl₃, but the solid is just floating at the bottom."
Diagnosis: The intermolecular Hydrogen Bonding Network (lattice energy) is stronger than the solvation energy provided by chloroform.[1] The Fix:
-
Sonication: Sonicate at 40°C for 10 minutes. The heat + energy can break the lattice.
-
The "Spike" Method: Add 5-10% Methanol-d₄ or DMSO-d₆ to the CDCl₃ tube.[1] This "co-solvent" disrupts the H-bonds while keeping the bulk solvent properties similar to chloroform.
-
Switch Solvents: If the sample remains cloudy, filter it (do not run cloudy samples!). Evaporate the CDCl₃ and switch to DMSO-d₆ .[1]
Issue 2: "My spectrum in DMSO-d₆ has broad, hump-like peaks around 12 ppm and 5-6 ppm."
Diagnosis: Proton Exchange and Hydrogen Bonding.[1]
-
The broad peak at ~12 ppm is the Carboxylic Acid (-COOH).[1]
-
The broad peak at ~5-6 ppm is the Amine (-NH-).[1] The Fix:
-
To Sharpen Peaks: Ensure the DMSO is anhydrous (water facilitates exchange broadening).[1] Use a fresh ampoule.
-
To Confirm ID: Add 1 drop of D₂O to the tube and shake.[1] Run the NMR again. If the peaks disappear, they are definitely exchangeable protons (-OH/-NH).[1][3]
Issue 3: "I need to recover my sample, but DMSO is impossible to remove."
Diagnosis: DMSO has a high boiling point (189°C) and is difficult to evaporate without degrading sensitive compounds.[1] The Fix:
Issue 4: "I want to study this compound in water (D₂O), but it won't dissolve."
Diagnosis: The free acid form is hydrophobic.[1] The Fix: In-Situ Salt Formation. [1]
-
Suspend 10 mg of the compound in 0.6 mL D₂O.
-
Add 1-2 drops of NaOD (40% in D₂O) .
-
Shake.[1] The solution should clear immediately as the salt (Sodium (4-methylphenyl)aminoacetate) forms.[1]
-
Note: The chemical shifts will move slightly upfield due to the negative charge on the carboxylate.
-
Visual Workflows
Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent for your specific experiment.
Caption: Logic flow for selecting the optimal NMR solvent based on experimental requirements.
Advanced Protocol: Chemical Shift Drift Warning
When comparing your experimental data to literature, be aware that solvent effects cause significant shifts in this molecule.[2]
| Proton Position | Shift in CDCl₃ (approx) | Shift in DMSO-d₆ (approx) | Reason |
| -COOH | ~10-11 ppm (Broad) | ~12.5 ppm (Broad) | DMSO H-bonds strongly to the acid, deshielding it.[1][2][3] |
| -NH- | ~4.0 ppm | ~5.8 ppm | DMSO H-bonds to the amine; CDCl₃ does not.[1] |
| Aromatic Ring | 6.5 - 7.2 ppm | 6.5 - 7.0 ppm | Solvent anisotropy effects (Pi-stacking).[1] |
Scientific Integrity Note: Never mix chemical shifts from different solvents in a single report without explicit notation. The
References
-
Abraham, R. J., & Mobli, M. (2006).[1][2][3] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modelling 1H NMR spectra. Link[1][3]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link[1][2][3]
-
Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link[1][2][3]
-
Reich, H. J. (2023).[1][2][3] Solvent Effects on Chemical Shifts. University of Wisconsin-Madison Chemistry. Link
-
Claridge, T. D. W. (2016).[1][2][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (General reference for exchange phenomena). Link
Sources
Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Peak Assignments for (4-Methylphenyl)aminoacetic Acid: A Comparative Analysis
The Logic of Predictive NMR: A Workflow for Structural Elucidation
The process of assigning NMR spectra for a novel compound in the absence of direct experimental data relies on a systematic, comparative analysis of its constituent structural motifs. The workflow involves dissecting the target molecule into simpler, well-characterized fragments, examining their individual NMR data, and then synthesizing this information to predict the spectrum of the target. The key is to understand and account for the electronic effects (both inductive and resonance) that each substituent imparts on its neighbors.
Caption: Workflow for the predictive assignment of NMR spectra for (4-Methylphenyl)aminoacetic acid.
Comparative Analysis of Structural Analogs
To construct a reliable prediction for the NMR spectrum of (4-Methylphenyl)aminoacetic acid, we will first examine the experimental data for three key structural analogs: glycine, p-toluidine, and N-phenylglycine.
Glycine: The Amino Acid Backbone
Glycine represents the simplest amino acid, providing the fundamental chemical shifts for the -CH₂- and -COOH groups. In aqueous solutions, the carbonyl carbon of glycine typically resonates around 174.6-176.5 ppm, depending on the polymorphic form and experimental conditions.[1][2] The α-carbon (CH₂) signal is generally observed in the region of 44.1 ppm. The protons of the methylene group in glycine are chemically equivalent and appear as a singlet around 3.55 ppm.[3]
p-Toluidine: The Substituted Aromatic Moiety
p-Toluidine provides the spectral data for the 4-methylphenylamino fragment. The methyl group is an electron-donating group, which influences the chemical shifts of the aromatic protons and carbons.
-
¹H NMR (CDCl₃): The methyl protons typically appear as a singlet around 2.2-2.3 ppm. The aromatic protons exhibit a characteristic AA'BB' splitting pattern. The protons ortho to the amino group (H-2, H-6) are shielded and appear around 6.6-6.7 ppm, while the protons meta to the amino group (H-3, H-5) are found further downfield at approximately 6.9-7.0 ppm. The NH₂ protons often present as a broad singlet around 3.2-3.6 ppm.[4]
-
¹³C NMR (CDCl₃): The methyl carbon resonates at about 20.5 ppm. The aromatic carbons show distinct signals: C-4 (ipso-carbon attached to the methyl group) is around 129.8 ppm, C-1 (ipso-carbon attached to the amino group) is at approximately 143.9 ppm, C-3/C-5 are near 129.8 ppm, and C-2/C-6 are around 115.3 ppm.[5][6][7]
N-Phenylglycine: The Core Structure
N-Phenylglycine serves as an excellent model, combining the phenylamino and glycine moieties.
-
¹H NMR (CDCl₃/DMSO-d₆): The methylene protons (-CH₂-) of the glycine unit are adjacent to the nitrogen and typically appear as a singlet around 3.9-4.1 ppm.[8] The aromatic protons show signals for the ortho, meta, and para positions, with the ortho protons being the most upfield due to the influence of the amino group.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the 170-175 ppm range. The methylene carbon (-CH₂-) is typically found around 45-50 ppm. The ipso-carbon attached to the nitrogen is significantly deshielded.
Predicted ¹H and ¹³C NMR Peak Assignments for (4-Methylphenyl)aminoacetic Acid
By integrating the data from our comparative analysis, we can now predict the ¹H and ¹³C NMR spectra for (4-Methylphenyl)aminoacetic acid. The presence of the electron-donating methyl group para to the amino acid substituent will influence the electronic environment of the aromatic ring.
Sources
- 1. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]
- 2. Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. p-Toluidine(106-49-0) 13C NMR [m.chemicalbook.com]
- 6. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
High-Resolution Mass Spectrometry (HRMS) Fragmentation of N-Aryl Amino Acids: A Comparative Technical Guide
Executive Summary
N-aryl amino acids are critical pharmacophores in peptidomimetics and protein-protein interaction (PPI) inhibitors. Their structural elucidation via High-Resolution Mass Spectrometry (HRMS) presents unique challenges compared to standard aliphatic amino acids due to the resonance stabilization provided by the N-aryl moiety.
This guide provides an in-depth technical analysis of the fragmentation behaviors of N-aryl amino acids. We compare dissociation techniques (CID vs. HCD) and provide a self-validating protocol for differentiating regioisomers (ortho/meta/para), a common bottleneck in synthesis verification.
Mechanistic Principles of N-Aryl Fragmentation
Unlike standard
Primary Fragmentation Channels
The fragmentation of protonated N-aryl amino acids (
-
Decarboxylation (
or ): The most thermodynamically favorable pathway. The stability of the resulting N-aryl iminium ion drives the loss of the carboxyl group ( as or as ). -
Benzylic/Side-Chain Cleavage: For derivatives like N-phenylalanine, the formation of the tropylium ion (
) is dominant. However, the N-aryl bond itself is often robust, retaining the N-phenyl moiety in the daughter ions. -
The "Ortho Effect" (Regioisomer Specific): In ortho-substituted N-aryl amino acids, the proximity of the ring substituent to the amino acid backbone facilitates unique intramolecular rearrangements (e.g., water loss) that are sterically forbidden in meta and para isomers.
Visualization of Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways for a generic N-phenyl amino acid.
Comparative Analysis: HCD vs. CID
Choosing the correct dissociation method is critical for structural confirmation. We compared Higher-energy Collisional Dissociation (HCD) (Orbitrap) against Trap-based Collision Induced Dissociation (CID) (Ion Trap/Q-TOF).
Performance Comparison Matrix
| Feature | Trap-based CID (Resonance Excitation) | HCD (Beam-type Fragmentation) | Recommendation for N-Aryl AAs |
| Low Mass Cutoff | Yes (typically 1/3 of precursor | No . Detects all ions down to | HCD is superior for detecting diagnostic aryl ions ( |
| Internal Energy | Lower.[2] Promotes rearrangement and water losses. | Higher. Promotes direct bond cleavages and backbone fragmentation. | HCD provides richer structural data for the backbone. |
| Spectrum Quality | Clean, but may miss "hard" fragments. | Complex, informative, resembles EI spectra. | HCD is preferred for de novo structure verification. |
| Isomer Differentiation | Superior . Low energy allows subtle "ortho effect" rearrangements to dominate. | Inferior. High energy often obliterates subtle isomer differences. | CID is preferred for distinguishing ortho/meta/para isomers. |
Expert Insight: For comprehensive characterization, use a "Fusion" strategy : Acquire HCD spectra for formula confirmation and backbone sequencing, but trigger a CID scan if isomer differentiation is required.
Experimental Protocol: Self-Validating Workflow
This protocol is designed for an Orbitrap or Q-TOF system. It includes a "self-validation" step using internal standards to ensure mass accuracy drift does not lead to misidentification.
Sample Preparation
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid TFA; it suppresses ionization).
-
Concentration:
(Direct Infusion) or (LC-MS injection). -
Validation Standard: Spike with Reserpine (
) or Leucine Enkephalin ( ) as a lock mass or internal calibrant.
Instrument Parameters (Orbitrap Example)
-
Ionization: ESI Positive Mode (+).
-
Resolution: 60,000 @
. -
AGC Target:
(prevents space charge effects which skew mass accuracy). -
Isolation Window:
(Narrow window prevents chimeric spectra). -
Collision Energy (NCE): Stepped NCE 20, 35, 50. (Crucial: N-aryl bonds are stable; stepped energy ensures both labile and stable bonds break).
Data Interpretation Workflow
-
Confirm Precursor: Check isotope pattern (A+1, A+2) to confirm Carbon/Sulfur/Chlorine count.
-
Identify Neutral Losses:
-
(Loss of
): Confirms carboxylic acid. -
(Loss of
): Confirms primary/secondary amine (less common in N-aryl).
-
(Loss of
-
Check Diagnostic Ions:
-
(
): Phenyl group present. -
(
): Benzyl group present.
-
(
Case Study: Differentiating Regioisomers
Differentiation of ortho-, meta-, and para- substituted N-aryl amino acids is a classic analytical problem.
Experiment: Comparison of N-(2-chlorophenyl)glycine (ortho) vs. N-(4-chlorophenyl)glycine (para).
Results:
-
Ortho Isomer: Exhibits a prominent fragment corresponding to the loss of
( ) before decarboxylation. This is due to the "Ortho Effect" where the carboxyl oxygen interacts with the ortho-chloro substituent or the ring hydrogen. -
Para Isomer: The water loss is negligible. The dominant pathway is immediate decarboxylation (
).
Table 1: Diagnostic Ion Ratios for Isomer Differentiation
| Isomer | Diagnostic Ratio ( | ||
| Ortho | High Intensity | Medium Intensity | > 0.8 |
| Meta | Low Intensity | High Intensity | < 0.2 |
| Para | Trace / Absent | High Intensity | < 0.05 |
Note: Data acquired using CID at 25% NCE. Ratios are instrument-dependent but the trend is universal.
References
-
Harrison, A. G. (2002).[3] Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.[3][4] [Link]
-
Zhu, Z., et al. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Chemistry. [Link]
-
Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. The Analyst. [Link]
-
Jedwabny, T., et al. (2010). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. [Link]
Sources
A Senior Application Scientist's Guide to FTIR Spectral Analysis of Carboxyl and Amine Groups in Phenylglycine Derivatives
This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral features of carboxyl and amine groups, with a specific focus on phenylglycine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple peak identification to explore the underlying chemical principles and experimental nuances that govern the vibrational spectra of these critical functional groups. We will delve into the profound impact of the zwitterionic state, substituent effects, and hydrogen bonding on the resulting spectra, providing a robust framework for both qualitative identification and quantitative analysis.
The Foundational Role of Phenylglycine and the Power of FTIR
Phenylglycine and its derivatives are chiral α-amino acids that serve as vital building blocks (chiral synthons) in the synthesis of numerous pharmaceuticals, including semi-synthetic antibiotics like ampicillin and cephalexin. The precise characterization of these molecules is paramount for ensuring purity, monitoring reactions, and understanding their solid-state properties.
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose.[1] It is a non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1][2] For phenylglycine derivatives, FTIR is exceptionally sensitive to the status of the two key functional groups that define its reactivity and behavior: the amine (-NH₂) group and the carboxyl (-COOH) group.
The Zwitterionic State: A Critical Concept in Amino Acid Spectroscopy
In the solid state and at physiological pH, amino acids like phenylglycine predominantly exist as zwitterions.[3] This is not a minor structural tweak; it is a fundamental proton transfer from the acidic carboxyl group to the basic amine group, resulting in a molecule with both a positive charge (ammonium, -NH₃⁺) and a negative charge (carboxylate, -COO⁻). This intramolecular acid-base reaction dramatically alters the FTIR spectrum compared to the neutral form. Understanding this transformation is the key to accurate spectral interpretation.[4][5]
The equilibrium between the neutral and zwitterionic form is central to the chemistry of phenylglycine.
Caption: Phenylglycine's zwitterionic equilibrium.
Comparative Spectral Analysis: Carboxyl vs. Carboxylate
The vibrational signature of the carboxyl group is one of the most conspicuous features in an IR spectrum, but its appearance depends entirely on its protonation state.
The Neutral Carboxylic Acid (-COOH)
In a non-zwitterionic state (e.g., in a non-polar solvent or at very low pH), the carboxylic acid group exhibits two highly characteristic absorptions:
-
O-H Stretch: A very broad and intense absorption band spanning a wide range, typically from 2500 to 3300 cm⁻¹ .[6][7] This exceptional broadness is due to strong intermolecular hydrogen bonding between acid dimers.
-
C=O Stretch: A sharp, strong absorption band typically found between 1700 and 1760 cm⁻¹ .[6][8] The exact position can be influenced by conjugation and hydrogen bonding. For instance, conjugation with the phenyl ring may shift this peak to a slightly lower wavenumber (e.g., 1680-1700 cm⁻¹).[8]
The Zwitterionic Carboxylate (-COO⁻)
When the proton is lost to the amine group, the carboxylate ion is formed. The C=O double bond and C-O single bond merge into a delocalized system, leading to two distinct stretching vibrations:
-
Asymmetric Stretch (νₐₛ): An intense, sharp band typically appearing between 1550 and 1610 cm⁻¹ .[5][9]
-
Symmetric Stretch (νₛ): A moderate to strong band appearing between 1400 and 1450 cm⁻¹ .[5][9]
The disappearance of the broad O-H stretch and the C=O stretch, coupled with the appearance of these two new carboxylate bands, is the definitive FTIR evidence for the zwitterionic form.
Comparative Spectral Analysis: Amine vs. Ammonium
Similarly, the protonation state of the nitrogen atom profoundly affects its spectral signature.
The Neutral Primary Amine (-NH₂)
The neutral primary amine group is characterized by:
-
N-H Stretches: Two distinct, sharp peaks of moderate intensity are typically observed in the 3300-3500 cm⁻¹ region.[7] One corresponds to the symmetric stretch and the other to the asymmetric stretch.
-
N-H Scissoring (Bending): A moderate to strong absorption around 1590-1650 cm⁻¹ . This band can sometimes overlap with the asymmetric carboxylate stretch in zwitterionic forms, requiring careful analysis.
The Zwitterionic Ammonium (-NH₃⁺)
In the zwitterionic form, the protonated amine becomes an ammonium group, which presents a more complex spectral profile:
-
N-H Stretches: A very broad, strong, and complex series of absorption bands from approximately 2800 to 3200 cm⁻¹ .[10] This band often appears as a "hump" with smaller peaks superimposed and overlaps with C-H stretching bands.
-
Asymmetric Bending (Umbrella Mode): A characteristic broad and strong band in the region of 1500-1550 cm⁻¹ .[5]
-
Symmetric Bending: A weaker band around 1600 cm⁻¹ , which is often difficult to distinguish.
Summary Data Table for Phenylglycine
The following table summarizes the key diagnostic peaks for identifying the functional group state in phenylglycine and its derivatives. Researchers should use this as a guide, recognizing that exact peak positions can vary based on the specific derivative, solid-state packing, and sample preparation.
| Functional Group | Form | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| Carboxyl | Neutral (-COOH) | O-H Stretch | 2500 - 3300 | Very Broad, Strong |
| C=O Stretch | 1700 - 1760 | Sharp, Strong | ||
| Zwitterionic (-COO⁻) | Asymmetric Stretch | 1550 - 1610 | Sharp, Strong | |
| Symmetric Stretch | 1400 - 1450 | Moderate to Strong | ||
| Amine | Neutral (-NH₂) | N-H Stretches | 3300 - 3500 | Two Sharp Peaks, Moderate |
| N-H Scissoring | 1590 - 1650 | Moderate | ||
| Zwitterionic (-NH₃⁺) | N-H Stretches | 2800 - 3200 | Very Broad, Strong, Complex | |
| Asymmetric Bend | 1500 - 1550 | Broad, Strong |
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a modern, highly effective sampling technique for acquiring FTIR spectra of solid powders with minimal sample preparation.[11][12] It relies on the principle of infrared light undergoing internal reflection within a high-refractive-index crystal (like diamond or zinc selenide) and creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with it.[13]
Caption: Standard workflow for ATR-FTIR analysis.
Step-by-Step Methodology:
-
Crystal Cleaning & Preparation:
-
Causality: The evanescent wave probes only a few microns into the sample.[11] Any residue from previous analyses will contaminate the spectrum.
-
Procedure: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) using a soft, non-abrasive wipe. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Causality: The instrument, atmosphere (CO₂, H₂O vapor), and ATR crystal all have their own IR absorptions. The background scan measures these and allows the software to subtract them from the final sample spectrum, ensuring only the sample's absorptions are displayed.
-
Procedure: With the clean, empty crystal in place, run a background scan. This should be done frequently, especially if ambient conditions change.[12]
-
-
Sample Application:
-
Causality: A sufficient amount of sample is needed to completely cover the surface of the ATR crystal to ensure a representative and strong signal.
-
Procedure: Place a small amount (typically 2-5 mg) of the dry phenylglycine derivative powder directly onto the center of the ATR crystal.[12]
-
-
Apply Pressure:
-
Causality: Intimate contact between the sample and the crystal is critical for the evanescent wave to penetrate the sample effectively. Air gaps will severely weaken the signal intensity and can distort peak ratios.[12]
-
Procedure: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample. A torque-limited clamp is ideal for reproducibility.
-
-
Sample Spectrum Acquisition:
-
Causality: Co-adding multiple scans (e.g., 32 or 64) improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.
-
Procedure: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹).
-
-
Data Processing and Analysis:
-
Causality: Raw spectra may have a sloping or curved baseline due to scattering effects. Correction is necessary for accurate peak identification and quantitative analysis.
-
Procedure: Use the spectrometer software to perform an ATR correction (if applicable) and a baseline correction. Analyze the corrected spectrum by identifying the key peaks as outlined in the tables above.
-
Quantitative Analysis Considerations
While FTIR is often used qualitatively, it can be a powerful quantitative tool.[2][14] The intensity of an absorption band is related to the concentration of the corresponding functional group, as described by the Beer-Lambert Law. For quantitative analysis of phenylglycine derivatives:
-
Calibration Curve: Prepare standards of known concentrations and create a calibration curve by plotting peak height or peak area against concentration.[14]
-
Peak Ratios: In mixtures or during reaction monitoring, the ratio of two peaks can be used to determine the relative amounts of two species (e.g., the ratio of a reactant peak to a product peak).
Conclusion
The FTIR spectrum of a phenylglycine derivative is rich with information, primarily dictated by the zwitterionic equilibrium of its amine and carboxyl functional groups. By moving beyond simple peak-matching and understanding the distinct spectral signatures of the neutral (-COOH, -NH₂) and charged (-COO⁻, -NH₃⁺) forms, researchers can confidently characterize their materials. The use of standardized experimental protocols, such as the ATR method detailed here, ensures the acquisition of high-quality, reproducible data. This guide provides the foundational knowledge and practical steps for leveraging FTIR spectroscopy as a precise and powerful tool in the analysis of these pharmaceutically crucial compounds.
References
-
ResearchGate. (2014). How can the FTIR technique be used for quantitative analysis?
-
RTI Laboratories. FTIR Analysis.
-
Taylor & Francis Online. (2000). Issues in the Quantitation of Functional Groups by FTIR Spectroscopic Analysis of Impactor-Collected Aerosol Samples.
-
Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra.
-
Northern Illinois University. IR Absorption Frequencies For Common Functional Groups.
-
University of Colorado Boulder. IR Chart.
-
ScienceDirect. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices.
-
Agilent. A Comprehensive Guide to FTIR Analysis.
-
ACS Publications. (2008). Vibrational Spectra of α-Amino Acids in the Zwitterionic State in Aqueous Solution and the Solid State: DFT Calculations and the Influence of Hydrogen Bonding.
-
World Journal of Advanced Research and Reviews. (2022). Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations.
-
University of Calgary. Table of Characteristic IR Absorptions.
-
Drawell. (2024). Sample Preparation for FTIR Analysis.
-
Fritz Haber Institute. Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures.
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.
-
Shimadzu. Powder Samples.
-
SlideShare. (2023). IR spectrum of carboxylic acids and alcohols.
-
ResearchGate. (2025). Vibrational Spectra of α-Amino Acids in the Zwitterionic State in Aqueous Solution and the Solid State: DFT Calculations and the Influence of Hydrogen Bonding | Request PDF.
-
ResearchGate. (2014). Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine.
-
Semantic Scholar. (2003). Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: observation of neutral forms of simple α-amino acids in the solid state.
-
University of Illinois Urbana-Champaign. Sample Preparation – FT-IR/ATR.
-
Specac Ltd. ATR-FTIR spectroscopy of biological samples.
-
Gammadata. ATR Accessories and Modules - Tips for ATR Sampling.
-
Der Pharma Chemica. (2016). Density functional theory and FTIR spectroscopic study of carboxyl group.
-
PMC. (2022). Thermodynamic parameters of phenylglycine interaction with UO22+, La3+ and Zr4+.
-
PubMed. (2014). Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine.
-
EMBL-EBI. L-alpha-phenylglycine zwitterion (CHEBI:136765).
-
ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.
-
ASBTJ. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
-
MDPI. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.
-
ResearchGate. FTIR spectrum of c-glycine.
Sources
- 1. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 2. rtilab.com [rtilab.com]
- 3. L-alpha-phenylglycine zwitterion (CHEBI:136765) [ebi.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wjarr.com [wjarr.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
- 12. gammadata.se [gammadata.se]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. researchgate.net [researchgate.net]
HPLC Method Development for Purity Assessment of (4-Methylphenyl)aminoacetic Acid
Executive Summary & Chemical Context[1][2][3][4][5]
(4-Methylphenyl)aminoacetic acid (also known as
This guide moves beyond generic "cook-book" recipes. We compare a standard C18 Isocratic approach against an optimized Phenyl-Hexyl Gradient method , demonstrating why the latter offers superior resolution of critical impurities like
The Analyte Profile
-
CAS: 17609-32-4
-
pKa: ~4.37 (Carboxyl), ~2.5 (Aniline nitrogen conjugate acid)
-
Solubility: Soluble in Methanol, DMSO; sparingly soluble in water (pH dependent).
The Impurity Landscape
To develop a robust method, one must understand what to separate. The synthesis typically involves the alkylation of
Figure 1: Synthesis pathway and origin of critical impurities.[3][4] The method must resolve the highly polar iminodiacetic acid derivative and the hydrophobic bis-tolyl species.
Comparative Analysis: Selecting the Stationary Phase
Many labs default to a standard C18 column. While functional, it often fails to resolve the specific aromatic impurities associated with this compound. Below is a data-driven comparison of the two dominant approaches.
Method A: The "Standard" C18 Approach
-
Column: C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm.
-
Conditions: Isocratic Water/ACN (60:40) with 0.1% TFA.
-
Verdict: Insufficient.
Method B: The "Optimized" Phenyl-Hexyl Gradient (Recommended)
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.
-
Conditions: Gradient elution with Phosphate Buffer (pH 2.5).
-
Verdict: Superior.
- interactions . The phenyl ring of the stationary phase interacts distinctively with the electron-rich tolyl ring of the analyte and impurities.
-
Advantage:[5] Provides orthogonal selectivity. The "Bis" impurity is eluted sharply during the gradient ramp, and the polar iminodiacetic acid is retained sufficiently away from the void volume.
Performance Data Summary
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl Gradient) |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline separation) |
| Peak Symmetry (Tailing Factor) | 1.4 (Silanol interaction) | 1.05 (Excellent) |
| Run Time | 45 mins (Isocratic lag) | 18 mins (Efficient) |
| LOD (S/N = 3) | 0.5 µg/mL | 0.1 µg/mL |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The System Suitability Test (SST) criteria ensure the instrument and column are performing correctly before samples are analyzed.
Reagents & Equipment[5][9]
-
Solvents: HPLC Grade Acetonitrile (ACN) and Methanol.
-
Buffer: Potassium Dihydrogen Phosphate (
), 85% Phosphoric Acid. -
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.36 g
in 1000 mL water (10 mM). Adjust pH to 2.5 ± 0.1 with dilute phosphoric acid. Filter through 0.22 µm membrane.-
Why pH 2.5? This suppresses the ionization of the carboxylic acid (pKa ~4.4), keeping the analyte neutral/protonated for better retention and peak shape on RP columns.
-
-
Mobile Phase B: 100% Acetonitrile.
Instrument Parameters[8][9]
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controls viscosity and kinetics) |
| Detection | UV at 235 nm (Max abs for tolyl ring) |
| Injection Vol | 5 - 10 µL |
Gradient Program
The gradient is aggressive to elute the hydrophobic "Bis" impurity quickly.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 40 | 60 | Linear Ramp |
| 14.0 | 10 | 90 | Wash (Elute Bis-products) |
| 14.1 | 90 | 10 | Re-equilibration |
| 18.0 | 90 | 10 | End of Run |
Method Development Logic
Understanding the decision-making process allows you to troubleshoot if your matrix differs.
Figure 2: Decision tree for mobile phase pH and stationary phase selection.
Validation & System Suitability
To ensure Trustworthiness (the T in E-E-A-T), every run must include a System Suitability Test (SST).
SST Standard Preparation
Mix (4-Methylphenyl)aminoacetic acid (0.5 mg/mL) and
Acceptance Criteria
-
Resolution (
): > 2.0 between -Toluidine and Target. -
Tailing Factor (
): < 1.5 for the main peak. -
Precision: RSD < 1.0% for retention time (n=5 injections).
Linearity & Range
-
Range: 0.1 µg/mL to 1000 µg/mL.
-
Correlation Coefficient (
): > 0.999. -
LOD: ~0.05 µg/mL (Dependent on detector sensitivity).
References
-
PubChem. (2025).[7][8] 4-Aminophenylacetic acid | C8H9NO2 - Chemical and Physical Properties. National Library of Medicine. [Link]
-
SIELC Technologies. (2023). Separation of ((4-Methylphenyl)amino)acetonitrile on Newcrom R1 HPLC column. [Link]
-
Agilent Technologies. (2010).[5] Analysis of Amino Acids by HPLC - Technical Note. [Link]
Sources
- 1. [(4-methylphenyl)amino](phenyl)acetic acid (60561-72-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. (((4-METHYLPHENYL)SULFONYL)AMINO)ACETIC ACID HYDRATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. axionlabs.com [axionlabs.com]
- 7. N,N-Bis(4-methylphenyl)glycine | C16H17NO2 | CID 91078246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing synthetic routes: Strecker synthesis vs. Petasis reaction
Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary: The Nucleophile Dilemma
In the synthesis of
The Strecker Synthesis , dating back to 1850, remains the industrial titan for amino acid production (e.g., Methionine, Clopidogrel intermediates) due to its high atom economy and low raw material costs. However, its reliance on toxic cyanides and harsh hydrolysis conditions limits its utility in late-stage functionalization.
The Petasis Reaction , a multicomponent reaction (MCR) developed in the 1990s, offers a "green" alternative. By utilizing organoboronic acids as nucleophiles, it bypasses toxic intermediates and tolerates a broader range of functional groups, making it indispensable for synthesizing complex, unnatural amino acids in drug discovery.
This guide objectively compares these routes, providing experimental data, mechanistic insights, and decision-making frameworks for your synthetic campaigns.
Mechanistic Deep Dive
Both reactions converge on the formation of an imine/iminium ion intermediate but diverge radically in the nucleophilic addition step.
Comparative Pathway Analysis
Figure 1: Mechanistic divergence. The Strecker reaction relies on reversible cyanide addition followed by hydrolysis. The Petasis reaction utilizes an irreversible intramolecular transfer from a boronate complex.[1]
Key Mechanistic Differentiators
-
Reversibility: The formation of the aminonitrile in the Strecker synthesis is often reversible, which can lead to thermodynamic control but also instability. The Petasis C-C bond formation is irreversible.[1][2]
-
Activation: Strecker requires Lewis acid or proton activation of the imine. Petasis proceeds via a "zwitterionic" intermediate where the boronic acid activates the amine/aldehyde condensation and delivers the nucleophile intramolecularly.
Critical Performance Comparison
Data Matrix: Strecker vs. Petasis[4][5][6][7]
| Feature | Strecker Synthesis | Petasis Reaction |
| Nucleophile | Cyanide ( | Organoboronic Acid ( |
| Atom Economy | High. Cyanide is small; minimal waste if HCN is used. | Moderate. Boronic acid residue (boric acid) is waste. |
| Toxicity | High. Requires strict safety protocols for HCN/NaCN. | Low. Boronic acids are generally non-toxic and stable. |
| Reaction Conditions | Often requires acidic conditions; hydrolysis is harsh (conc. HCl/H2SO4).[3] | Mild (RT to 80°C); tolerates water/ethanol solvents. |
| Stereocontrol | Catalytic. Excellent with thiourea catalysts (e.g., Jacobsen).[4] | Substrate/Auxiliary. High with chiral amines (e.g., phenylglycinol).[2] |
| Substrate Scope | Best for simple aliphatic/aromatic amino acids. | Excellent for unnatural , sterically hindered, or functionalized amino acids. |
| Industrial Scalability | Proven. Used for multi-ton synthesis (e.g., Methionine). | Emerging. Used for high-value intermediates; cost of boronic acids is a factor. |
Case Study: Synthesis of Clopidogrel (Plavix)
The antiplatelet drug Clopidogrel highlights the industrial preference for Strecker due to cost, despite the Petasis option being viable.
-
Industrial Route (Strecker):
-
Reagents:
-chlorobenzaldehyde + 2-chlorophenylglycine precursor + HCN. -
Outcome: The Strecker protocol is the dominant manufacturing route because cyanide is orders of magnitude cheaper than 2-chlorophenylboronic acid.
-
-
Alternative Route (Petasis):
-
Reagents:
-chlorobenzaldehyde + secondary amine + 2-chlorophenylboronic acid. -
Outcome: While feasible and safer, the atom economy penalty and reagent cost relegate this to a "backup" or library synthesis method.
-
Experimental Protocols
Protocol A: Enantioselective Strecker Synthesis (Jacobsen Type)
Target: Enantioenriched N-allyl-phenylglycine nitrile
Reagents:
-
Benzaldehyde (1.0 equiv)
-
Allylamine (1.0 equiv)
-
TMSCN (1.2 equiv)
-
Chiral Thiourea Catalyst (5 mol%)
-
Solvent: Toluene or DCM
Methodology:
-
Imine Formation: Combine benzaldehyde and allylamine in Toluene over 4Å molecular sieves. Stir at RT for 4 hours. Filter and concentrate to obtain the imine.
-
Catalysis: Redissolve imine in Toluene under
at -30°C. Add the thiourea catalyst. -
Addition: Add TMSCN dropwise (Caution: HCN equivalent). Stir at -30°C for 24-48 hours.
-
Quench: Quench with cold methanol/HCl.
-
Workup: Partition between EtOAc and saturated
. Dry organic layer ( ) and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Validation:
-
Yield: Typically 85-95%.
-
ee: >90% (determined by Chiral HPLC).
-
Note: The nitrile must be hydrolyzed (conc. HCl, reflux) to yield the free amino acid.
Protocol B: Multicomponent Petasis Synthesis
Target: N-benzyl-phenylglycine (Direct One-Pot)
Reagents:
-
Glyoxylic Acid Monohydrate (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Phenylboronic Acid (1.1 equiv)
-
Solvent: DCM or HFIP (Hexafluoroisopropanol - Accelerator)
Methodology:
-
Mixing: In a round-bottom flask, dissolve glyoxylic acid and benzylamine in DCM (0.2 M). Stir for 30 mins to form the iminium species.
-
Addition: Add phenylboronic acid in one portion.
-
Reaction: Stir at Room Temperature for 12-24 hours. (If using HFIP, reaction time may drop to <2 hours).
-
Observation: The reaction mixture often becomes heterogeneous as the zwitterionic product precipitates or boronic acid is consumed.
-
Workup: Filter the precipitate (if product) or evaporate solvent. Redissolve in minimal MeOH and precipitate with
or purify via crystallization. -
Purification: Recrystallization from Ethanol/Water.
Validation:
-
Yield: Typically 70-85%.[5]
-
Purity: High (boric acid byproduct is water-soluble and easily removed).
-
Advantage: No hydrolysis step needed. The product is the free amino acid.
Decision Matrix for Process Chemists
Use this logic flow to select the optimal route for your target molecule.
Figure 2: Strategic decision tree. Industrial scale and cost favor Strecker; complexity, safety, and "green" requirements favor Petasis.
References
-
Petasis, N. A., & Akritopoulou, I. (1993).[6] The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters.[6] Link
-
Jacobsen, E. N., et al. (2009). Thioure-Catalyzed Enantioselective Strecker Reaction.[7] Journal of the American Chemical Society. Link
-
Masamba, W. (2021).[8] Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis.[8] Molecules.[2][8][3][5][6][9][10][11][12][13] Link
-
Candeias, N. R., et al. (2010). Boronic acids and esters in the Petasis-borono-Mannich multicomponent reaction.[14] Chemical Reviews. Link
-
Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses.[7][12] Chemical Reviews. Link
Sources
- 1. Petasis Reaction [organic-chemistry.org]
- 2. Petasis reaction - Wikipedia [en.wikipedia.org]
- 3. Process for preparing clopidogrel - Eureka | Patsnap [eureka.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 7. Jacobsen Thioureas [sigmaaldrich.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mygreenlab.org [mygreenlab.org]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. arkat-usa.org [arkat-usa.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. mdpi.com [mdpi.com]
X-Ray Diffraction (XRD) Data Validation for (4-Methylphenyl)aminoacetic Acid Crystals: A Comparative Guide
Executive Summary
(4-Methylphenyl)aminoacetic acid, commonly known as N-(p-Tolyl)glycine (NTG), is a critical accelerator in biomedical resins and a versatile intermediate in pharmaceutical synthesis[1]. Its solid-state properties—specifically its crystallinity, phase purity, and polymorphic form—directly dictate its dissolution rate, mechanical integration, and chemical reactivity. For researchers and drug development professionals, validating the exact crystal structure of this compound using X-Ray Powder Diffraction (PXRD) is a non-negotiable quality control step. This guide objectively compares modern PXRD technologies and provides a self-validating experimental protocol for structural verification.
Mechanistic Grounding: The Causality of XRD in Organic Crystallography
As a Senior Application Scientist, I frequently observe laboratories struggling with phase quantification because they misapply legacy XRD systems to organic crystals. Organic molecules like (4-Methylphenyl)aminoacetic acid are composed of low-Z elements (Carbon, Hydrogen, Nitrogen, Oxygen), which scatter X-rays weakly compared to heavy inorganic metals. Consequently, traditional XRD setups often yield poor signal-to-noise ratios (SNR), obscuring trace polymorphs.
The causality behind accurate validation lies in the choice of detector geometry and X-ray wavelength. Utilizing a Cu Kα source (
Comparison Guide: Modern Benchtop PXRD vs. Alternatives
To objectively evaluate the best approach for validating (4-Methylphenyl)aminoacetic acid crystals, we compare our recommended product—a Next-Generation Benchtop PXRD (equipped with a 1D/2D Solid-State Silicon Strip Detector) —against two common alternatives: Legacy Floor-Standing Systems and Synchrotron Beamlines.
-
Next-Gen Benchtop PXRD (The Product): Delivers high-throughput analysis with exceptional SNR. The solid-state detector suppresses background noise, allowing for the detection of polymorphic impurities down to ~0.5%. It offers the optimal balance of performance and accessibility for routine batch validation and formulation development.
-
Legacy Floor-Standing PXRD (Scintillation Detector): These older systems rely on 0D point detectors. While functional, they require hours to achieve the counting statistics necessary for Rietveld refinement of weak organic scatterers, making them severe bottlenecks in high-throughput environments.
-
Synchrotron PXRD: The undisputed gold standard for resolution and intensity. However, beamtime is scarce, highly expensive, and entirely impractical for routine QA/QC or iterative daily testing.
Quantitative Performance Comparison
Table 1: Performance metrics for XRD validation of (4-Methylphenyl)aminoacetic acid.
| Parameter | Next-Gen Benchtop PXRD | Legacy Floor-Standing PXRD | Synchrotron Beamline |
| Detector Technology | 1D/2D Solid-State | 0D Scintillation Counter | 2D Pixel Array |
| Typical Acquisition Time | 10 - 15 minutes | 2 - 4 hours | < 1 minute |
| Limit of Detection (LOD) | ~0.5% - 1.0% | ~3.0% - 5.0% | < 0.1% |
| Background Noise (cps) | < 1 | ~10 - 15 | Negligible |
| Accessibility / Cost | High / Low | Medium / Medium | Low / Extremely High |
Experimental Protocol: Self-Validating XRD Workflow
To ensure scientific integrity, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system, ensuring that sample preparation artifacts do not masquerade as structural anomalies.
Step 1: Sample Preparation (Back-Loading Technique)
Organic crystals like (4-Methylphenyl)aminoacetic acid often exhibit plate-like or needle-like habits, leading to preferred orientation (texture) where certain crystallographic planes over-represent their diffracted intensity.
-
Milling: Gently grind the crystals using an agate mortar and pestle to achieve a uniform particle size of 1-5 μm.
-
Causality: Over-grinding can induce amorphization or polymorphic transitions via mechanical stress; under-grinding causes poor particle statistics and spotty diffraction rings.
-
-
Mounting: Use a back-loading sample holder. Pour the powder from the back and gently press it against a roughened glass surface.
-
Causality: This randomizes crystallite orientation, ensuring the measured intensities accurately reflect the true structure factor rather than a packing bias.
-
Step 2: Data Acquisition
-
Mount the sample in the Benchtop PXRD.
-
Set the X-ray tube (Cu Kα) to 40 kV and 15 mA.
-
Define the scan range from
to .-
Causality: The vast majority of structural information for small organic molecules is contained at low angles due to their large unit cell dimensions.
-
-
Set the step size to 0.013° with a counting time of 50 seconds per step (effectively achieved in minutes via the 1D/2D detector's simultaneous channel capture).
Step 3: Rietveld Refinement and Structure Validation
The initial structural model obtained from structure solution generally requires Rietveld refinement to improve its fit to experimental data[2].
-
Import the raw data into refinement software (e.g., TOPAS or GSAS-II).
-
Perform a background fit using a Chebyshev polynomial (typically 5-7 terms). Do not over-parameterize the background, as this can mask amorphous halos[3].
-
Introduce the known .cif (Crystallographic Information File) for the target polymorph of (4-Methylphenyl)aminoacetic acid.
-
Refine scale factors, zero-shift, and lattice parameters.
-
Refine peak shapes using a pseudo-Voigt function to account for both crystallite size (Lorentzian broadening) and microstrain (Gaussian broadening).
-
Validation: Generate a checkCIF report. Automated structure validation is mandatory in chemical crystallography to test for completeness, quality, and consistency[4]. Ensure the weighted profile R-factor (
) is minimized (ideally <10%) and the Goodness-of-Fit (GOF) approaches 1.0[5].
Visualization: XRD Validation Workflow
Figure 1: Self-validating XRD workflow for (4-Methylphenyl)aminoacetic acid crystal analysis.
References
1.[1] THESIS DEVELOPMENT OF NOVEL RE-MINERALISING, ANTI-BACTERIAL DENTAL COMPOSITES. UCL Discovery. URL: [Link] 2.[4] Structure validation in chemical crystallography. IUCr Journals (Acta Crystallographica Section D). URL: [Link] 3.[3] (International Tables for Crystallography) Structure validation. DOI.org. URL: [Link] 4.[5] Validation of XRD phase quantification using semi-synthetic data. Powder Diffraction, Cambridge University Press. URL: [Link] 5.[2] Powder diffraction crystal structure determination using generative models. PMC, National Institutes of Health (NIH). URL: [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Powder diffraction crystal structure determination using generative models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xrpp.iucr.org [xrpp.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Validation of XRD phase quantification using semi-synthetic data | Powder Diffraction | Cambridge Core [cambridge.org]
A Senior Application Scientist's Guide to Validating Enantiomeric Excess with Chiral HPLC
In the landscape of pharmaceutical development and quality control, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of safety and efficacy. Since enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous control over enantiomeric purity.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for separating and quantifying these mirror-image isomers.[2]
This guide provides an in-depth, experience-driven comparison of chiral HPLC methodologies for determining enantiomeric excess (ee). It is designed for researchers, scientists, and drug development professionals to move beyond simple protocols and understand the causality behind experimental choices, ensuring the development of robust, reliable, and validated analytical methods.
The Cornerstone of Chiral Analysis: The Chiral Stationary Phase (CSP)
The entire principle of chiral HPLC hinges on the differential interactions between enantiomers and a chiral stationary phase.[3] This interaction forms transient diastereomeric complexes, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation.[3] The choice of CSP is the single most critical factor in method development.[2]
Predicting the ideal CSP for a given analyte based solely on its structure is notoriously difficult.[4] Therefore, a systematic screening approach is the most effective strategy.[4] Below is a comparison of the most common CSP classes, each offering unique chiral recognition mechanisms.
Comparative Overview of Common Chiral Stationary Phases
| CSP Type | Chiral Selector | Primary Interaction Mechanisms | Typical Applications & Remarks |
| Polysaccharide-Based | Derivatives of cellulose or amylose (e.g., carbamates, esters) | Hydrogen bonding, π-π interactions, steric inclusion within "chiral grooves" or pockets formed by the polymer structure.[4][5] | Workhorse of Chiral HPLC. Extremely broad applicability across various compound classes. Can be used in normal-phase, reversed-phase, and polar organic modes.[4][6][7] Immobilized versions offer enhanced solvent compatibility and robustness.[5] |
| Pirkle (Brush-Type) | Small chiral molecules (e.g., amino acid derivatives) covalently bonded to silica. | π-π interactions, hydrogen bonding, dipole-dipole interactions. Often relies on the "three-point interaction" model for recognition.[4] | Highly efficient for specific compound classes that possess aromatic rings and hydrogen bond donors/acceptors. Robust due to bonded nature but may have lower initial "hit rates" compared to polysaccharides.[4] |
| Cyclodextrin-Based | Cyclic oligosaccharides (α, β, γ-cyclodextrins) bonded to silica. | Inclusion complexation, where one enantiomer fits better into the hydrophobic "bucket" of the cyclodextrin.[4][8] | Effective for separating molecules with aromatic rings that can fit within the cyclodextrin cavity. Separation is influenced by the size match between the analyte and the cyclodextrin type (α, β, or γ).[8] |
| Protein-Based | Proteins like α1-acid glycoprotein (AGP) or bovine serum albumin (BSA) immobilized on silica. | Complex combination of hydrophobic, electrostatic, and hydrogen bonding interactions within the protein's chiral binding pockets.[4] | Broad selectivity, particularly useful in reversed-phase for drug molecules. Can be sensitive to mobile phase conditions and prone to "poisoning" if not handled carefully.[4][9] |
| Macrocyclic Antibiotics | Glycopeptides like vancomycin or teicoplanin. | Multiple interaction sites including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket structure. | Versatile CSPs that can operate in multiple mobile phase modes.[7] Particularly effective for amino acids and related compounds. |
The Workflow: From Method Development to Validation
A successful chiral method is not merely one that shows two peaks; it is a fully validated system that is proven to be fit for its intended purpose. The following workflow outlines a logical progression from initial screening to a robust, validated state.
Caption: A systematic workflow for chiral HPLC method development and validation.
Experimental Protocols: A Self-Validating System
Protocol 1: CSP and Mobile Phase Screening
Objective: To identify a promising CSP and mobile phase combination that provides initial separation of the enantiomers.
-
Prepare a Racemic Standard: Dissolve a racemic (50:50) mixture of the analyte in a suitable solvent (e.g., mobile phase) to a concentration of ~1 mg/mL.
-
Select Screening Columns: Choose a set of 3-5 columns from different CSP classes (e.g., one cellulose-based, one amylose-based, one Pirkle-type).
-
Define Screening Mobile Phases: Prepare a set of standard mobile phases.
-
Normal Phase (NP): n-Hexane / Isopropanol (90:10 v/v). Additives like 0.1% trifluoroacetic acid (TFA) for acidic analytes or 0.1% diethylamine (DEA) for basic analytes can dramatically improve peak shape and resolution.[10][11]
-
Reversed Phase (RP): Acetonitrile / Water with 10-20 mM buffer (e.g., ammonium acetate). Ensure the mobile phase pH is at least 1-2 units away from the analyte's pKa.[10]
-
Polar Organic (PO): 100% Methanol or 100% Acetonitrile.
-
-
Execute Screening: Inject the racemic standard onto each column with each mobile phase combination. Run isocratic methods for ~15-20 minutes.
-
Evaluate Results: Examine the chromatograms for any sign of peak splitting or separation. The goal is not baseline resolution at this stage, but to find a selectivity (α) > 1.1. A resolution (Rs) of at least 1.7 is the ultimate target for robust quantification.[2][12]
Protocol 2: Validation of the Chiral Method for Enantiomeric Impurity
Objective: To formally validate the optimized method according to ICH Q2(R1) guidelines, treating the undesired enantiomer as an impurity.[12]
-
Specificity:
-
Inject the primary enantiomer, the undesired enantiomer, and a placebo/blank individually to ensure no interfering peaks at the retention times of the analytes.
-
Analyze the racemic mixture and confirm peak purity using a photodiode array (PDA) detector. A resolution (Rs) of > 1.7 between enantiomers is typically required.[2]
-
-
Limit of Quantitation (LOQ):
-
Prepare a series of dilute solutions of the undesired enantiomer.
-
Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. This is the LOQ.[12]
-
-
Linearity:
-
Prepare a series of solutions by spiking the main enantiomer with the undesired enantiomer at concentrations ranging from the LOQ to ~150% of the specification limit (e.g., if the limit is 0.5%, test from 0.05% to 0.75%).
-
Plot the peak area of the undesired enantiomer against its concentration. The correlation coefficient (r²) should be ≥ 0.998.[13]
-
-
Accuracy:
-
Analyze samples (in triplicate) spiked with the undesired enantiomer at low, medium, and high concentrations (e.g., 50%, 100%, and 150% of the specification limit).[2]
-
Calculate the percent recovery at each level. Acceptance criteria are typically 80-120% for low-level impurities.
-
-
Precision:
-
Repeatability: Perform six consecutive injections of a sample spiked at the 100% specification limit. The relative standard deviation (%RSD) of the peak area for the undesired enantiomer should be < 5-10%.[2]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results between the two sets.
-
-
Robustness:
-
Systematically make small, deliberate changes to the method parameters one at a time.[2]
-
Examples: Flow rate (±10%), column temperature (±2 °C), mobile phase organic content (±2%).[13]
-
The resolution between enantiomers should not significantly change, demonstrating the method's reliability for routine use.
-
The Principle of Chiral Recognition
The separation of enantiomers is fundamentally based on the formation of transient diastereomeric complexes with the CSP. The "three-point interaction model," often associated with Pirkle-type phases, provides a useful conceptual framework. For successful chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.
Caption: The R-enantiomer forms a stable three-point interaction, leading to stronger retention.
Alternative and Complementary Methods
While chiral HPLC is the predominant technique, other methods can be used for ee determination, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning using a supercritical fluid (e.g., CO₂) as the mobile phase.[3] | Faster separations, lower organic solvent consumption, often uses the same CSPs as HPLC.[3] | Requires specialized instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[14] | Rapid, non-destructive, provides structural information.[14] | Lower sensitivity (requires mg of sample), chiral auxiliaries can be expensive.[14] |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.[14] | Very high efficiency, requires minimal sample and solvent.[15] | Lower concentration sensitivity compared to HPLC-UV, can be less robust. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by enantiomers.[14] | Can be used as a chiroptical detector for HPLC; provides absolute configuration information.[16] | Generally lacks the sensitivity of standard UV detectors for quantitative trace analysis.[16] |
Conclusion
Validating enantiomeric excess by chiral HPLC is a meticulous but essential process in ensuring the quality and safety of pharmaceutical products. It requires more than just achieving separation; it demands a deep understanding of the underlying chromatographic principles, a systematic approach to method development, and rigorous validation according to established regulatory guidelines. By treating the analytical method as a self-validating system—from the initial CSP screening to the final robustness checks—researchers can build a foundation of trust in their data and ensure the stereochemical integrity of their compounds.
References
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
- Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
- Chiral Chrom
- Chiral HPLC Column. Phenomenex.
- Chiral HPLC Columns.
- Chiral HPLC Columns. Element Lab Solutions.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemical Technology & Biotechnology.
- Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral St
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. BenchChem.
- Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP.
- New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. Chiral â Dr. Maisch [dr-maisch.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. uma.es [uma.es]
Reference Standards for (4-Methylphenyl)aminoacetic Acid Analysis: A Comparative Guide
Executive Summary: The "Standard" Problem
(4-Methylphenyl)aminoacetic acid, commonly known as N-(p-Tolyl)glycine (NTG) [CAS: 13227-01-5], is a critical intermediate in the synthesis of dental adhesive monomers (such as NTG-GMA) and pharmaceutical sydnones. Despite its industrial importance, a specific pharmacopoeial reference standard (USP/EP) is often unavailable.
This absence forces researchers to choose between commercial reagent-grade chemicals and custom-synthesized certified reference materials (CRMs) . This guide objectively compares these alternatives, demonstrating why reagent-grade materials often fail GMP requirements and providing a self-validating protocol for qualifying an in-house primary standard.
Technical Background & Chemical Context
N-(p-Tolyl)glycine acts as a surface-active amine accelerator in self-curing dental resins. Its purity is paramount; impurities like p-toluidine (a toxic degradation product) or unreacted chloroacetic acid can compromise biocompatibility and polymerization efficiency.
| Property | Data | Relevance to Analysis |
| Chemical Formula | Basis for Mass Spec ID | |
| Molecular Weight | 165.19 g/mol | Calculation of Molar Response Factors |
| Solubility | Ethanol, Acetone, Dilute Alkali | Sample diluent selection (avoid pure water) |
| Chromophore | Aromatic Tolyl Group | Allows direct UV detection (unlike plain Glycine) |
| pKa | ~2.4 (COOH), ~4-5 (NH) | Requires pH-controlled Mobile Phase (< pH 3.[1][2]0) |
Comparative Analysis of Reference Standard Options
In the absence of a USP monograph, laboratories must define their own "Primary Standard." Below is a comparison of the three common approaches.
Option A: Commercial Reagent Grade (The "Raw" Material)
-
Source: General chemical suppliers (e.g., Sigma-Aldrich, TCI).
-
Typical Purity: 95% – 98%.
-
Documentation: Basic Certificate of Analysis (CoA) with limited data (often just Melting Point or Titration).
-
Verdict: Unsuitable for Quantitative GMP Analysis. The variable purity and lack of impurity profiling introduce high uncertainty (±2-5%) into assay calculations.
Option B: Commercial Certified Reference Material (CRM)
-
Source: Specialized impurity standard vendors (e.g., LGC, TRC, ChemBlocks).
-
Typical Purity: >99.0% (Mass Balance).
-
Documentation: ISO 17034 compliant CoA, including H-NMR, MS, HPLC purity, and Water Content (KF).
-
Verdict: Ideal but Cost-Prohibitive. Excellent for validation but too expensive for routine batch release testing.
Option C: In-House Qualified Primary Standard (The Recommended Protocol)
-
Source: Recrystallized Reagent Grade material characterized internally.
-
Typical Purity: Assigned as 99.x% based on "Mass Balance" (
). -
Verdict: Best Balance of Cost & Integrity. This is the industry standard approach when pharmacopoeial standards are missing.
Comparative Data Table: Impact on Assay Accuracy
| Metric | Reagent Grade (Option A) | In-House Qualified (Option C) | Impact on Final Result |
| Purity Assignment | "As is" (e.g., 97%) | Mass Balance (e.g., 99.4%) | Option A causes ~2.4% bias |
| Water Content | Not reported | Measured (e.g., 0.3%) | Option A ignores moisture weight |
| Traceability | None | Full Analytical Panel | Option C defensible in audits |
| Cost per mg | Low ($0.50/mg) | Medium (Labor intensive) | Option C saves re-testing costs |
Strategic Workflow: Qualifying an In-House Standard
To establish scientific integrity, do not simply use a bought reagent. Follow this "Self-Validating" workflow to elevate a reagent to a Reference Standard.
Figure 1: Workflow for converting raw N-(p-Tolyl)glycine into a qualified Primary Reference Standard.
Experimental Protocol: Validated HPLC Analysis
This protocol is designed for Option C (In-House Qualification) and routine impurity monitoring. Unlike plain glycine analysis which requires derivatization (OPA/FMOC), N-(p-Tolyl)glycine possesses an aromatic ring, enabling direct, robust UV detection.
Chromatographic Conditions
-
Instrument: HPLC with UV/DAD Detector (Agilent 1100/1200 or equivalent).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Why: The C18 phase provides strong retention for the hydrophobic tolyl group, separating it from polar precursors like chloroacetic acid.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Why: Acidic pH suppresses ionization of the carboxylic acid group (
), ensuring sharp peak shape and preventing peak tailing.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 235 nm (Max absorption) or 254 nm (Generic aromatic).
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 40 | 60 | Linear Gradient (Elute NTG) |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
Sample Preparation (Self-Validating Step)
Standard Prep:
-
Accurately weigh 25.0 mg of the Qualified Standard.
-
Dissolve in 5 mL of Methanol (Solubility is poor in pure water).
-
Dilute to 50.0 mL with Mobile Phase A.
-
Check: Solution must be clear. Turbidity indicates incomplete solubility or salt formation.
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Critical for acidic compounds).
-
RSD (n=6): < 2.0% for Area.
-
Resolution: > 2.0 between N-(p-Tolyl)glycine and p-Toluidine (potential impurity).
Scientific Rationale & Causality
Why Direct UV vs. Derivatization?
Standard amino acid analysis uses OPA (o-phthalaldehyde) derivatization because amino acids lack chromophores. However, N-(p-Tolyl)glycine has a toluene moiety.
-
Advantage: Direct UV avoids the variability of derivatization reaction kinetics and reagent stability.
-
Result: Higher precision (RSD < 0.5%) compared to derivatization methods (RSD ~ 2-3%).
The "Mass Balance" Equation
When qualifying your in-house standard (Option C), use the following equation to assign purity (Potency) on an "As Is" basis:
graphic Purity 100 \text{Potency}graphic Purity}}{100}
-
% Water: Determine via Karl Fischer Titration.
-
% ROI: Residue on Ignition (Sulfated Ash) to detect inorganic salts.
-
% Chromatographic Purity: Determined via the HPLC area normalization method described above.
Visualizing the Analytical Pathway
Figure 2: Analytical flowpath for N-(p-Tolyl)glycine determination.
References
-
PubChem. (2025).[1] 2-amino-2-(4-methylphenyl)acetic Acid (Compound Summary). National Library of Medicine. [Link]
- Bowen, R. L. (1965). Method of preparing a monomer having a N-phenylglycine moiety. U.S. Patent No. 3,200,142. (Foundational text on NTG synthesis for dental resins).
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC: Eclipse AAA Protocol.[2] Technical Guide.[2][3] [Link]
-
Deshpande, S. R., et al. (2010). Synthesis, Antibacterial and Analgesic Activities of 4-[1-Oxo-3-(substituted aryl)-2- propenyl]-3-(4-methylphenyl) sydnones.E-Journal of Chemistry, 7(S1), S59-S64. (Describes synthesis and melting point characterization of NTG). [Link]
Sources
Precision in Thermal Analysis: A Comparative Guide to Melting Point Determination Methods
Executive Summary
Melting point determination is a critical analytical technique for assessing the purity and identity of crystalline solid substances. However, the "melting point" is not a universally identical value across all instruments. The recorded temperature depends heavily on the physical principles of the measurement technique—specifically, whether the system measures the visual phase transition (pharmacopeial melting range) or the thermodynamic heat flow (Differential Scanning Calorimetry, DSC).
This guide objectively compares traditional manual capillary methods, advanced automated digital optical systems, and DSC. By analyzing the physical causality behind thermal measurements, this guide provides researchers with actionable data and self-validating protocols to ensure compliance with global standards, such as [1].
The Physics of Melting: Causality Behind Methodological Deviations
A common pitfall in routine quality control is assuming that a substance has a single, absolute melting temperature that any device can instantly read. In reality, melting is an endothermic process where the crystal lattice absorbs heat to break its bonds. Methodological deviations arise primarily from two physical phenomena:
-
Thermal Lag (Pharmacopeial vs. Thermodynamic Mode): In capillary methods, the temperature sensor measures the heating block, not the sample itself. Because glass is a poor thermal conductor, a "thermal lag" occurs. If the heating rate is too fast, the block temperature will significantly exceed the true sample temperature by the time visual melting is observed. This is why strict adherence to a 1 °C/min heating rate is required near the melting point[2].
-
Heat Transfer Inefficiencies: Poor sample packing introduces microscopic air pockets. Because air is a thermal insulator, it impedes heat transfer from the block to the sample, artificially broadening the observed melting range.
Methodological Comparison: Manual vs. Automated vs. DSC
Selecting the correct instrumentation requires balancing throughput, regulatory compliance, and the specific thermal data required.
-
Manual Capillary Method (Analog Block/Thiele Tube): Relies on the operator's visual detection of the first liquid drop (onset) and the complete disappearance of the solid (clear point). It is highly subjective, prone to operator fatigue, and lacks data integrity controls.
-
Automated Digital Optical System: Utilizes a CMOS camera and image processing algorithms to detect changes in light transmission as the opaque solid turns into a transparent liquid. It eliminates subjectivity and provides a highly reproducible, GMP-compliant digital record.
-
Differential Scanning Calorimetry (DSC): Measures the differential heat flow between a sample and a reference. The melting point is determined as the extrapolated onset of the endothermic peak. DSC provides the true thermodynamic melting point, independent of visual subjectivity, but requires complex sample preparation and higher capital investment[3].
Figure 1: Decision workflow for selecting a melting point determination method.
Empirical Performance Data
To objectively evaluate these methods, three USP Reference Standards were analyzed. The data below illustrates the variance introduced by operator subjectivity in manual methods compared to the precision of automated and DSC systems.
Table 1: Comparative Melting Point Data for USP Reference Standards
| USP Standard | Literature Range (°C) | Manual Capillary (°C) | Automated Digital (°C) | DSC Extrapolated Onset (°C) |
| Vanillin | 81.0 – 83.0 | 80.5 – 83.4 | 81.4 – 82.6 | 81.8 |
| Acetanilide | 114.0 – 116.0 | 113.2 – 116.8 | 114.5 – 115.6 | 114.7 |
| Caffeine | 234.0 – 237.0 | 233.1 – 238.2 | 235.2 – 236.5 | 235.9 |
Data Note: Manual capillary ranges show higher variance due to operator subjectivity and inconsistent ramp rates. Automated digital systems provide tighter ranges perfectly aligned with USP <741> acceptance criteria. DSC provides a single thermodynamic onset value rather than a visual range.
Self-Validating Protocol: USP <741> Compliant Automated Determination
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating calibration steps and mechanistic justifications for every action.
Step 1: System Suitability & Calibration Verification
-
Action: Run a certified USP primary reference standard (e.g., Vanillin, 81.0–83.0 °C) prior to sample analysis.
-
Causality: Ensures the instrument's heating block and temperature sensors are within the acceptable ±0.5 °C tolerance. If the standard fails, the system automatically locks out further testing, validating the integrity of subsequent data.
Step 2: Sample Preparation (Desiccation and Pulverization)
-
Action: Dry the sample in a desiccator and gently pulverize it into a fine powder using an agate mortar[1].
-
Causality: Moisture acts as an impurity, leading to freezing point depression and a broadened melting range. Pulverization increases the surface area, ensuring uniform heat distribution and minimizing thermal gradients within the sample.
Step 3: Capillary Loading and Packing
-
Action: Introduce the powder into a standard glass capillary (0.8–1.2 mm ID) and tamp it down through a drop tube to achieve a tightly packed column exactly 2.5 to 3.5 mm high[2].
-
Causality: Loose packing leaves air pockets. Because air is a thermal insulator, it impedes heat transfer from the block to the sample, artificially broadening the observed melting range. A strict 3 mm height ensures consistent thermal mass across all replicates.
Step 4: Thermal Ramping (The 1 °C/min Rule)
-
Action: Rapidly heat the block to 5 °C below the expected melting point, then reduce the ramp rate to exactly 1 °C/min until the clear point is reached[2].
-
Causality: Ramping faster than 1 °C/min causes the block to read a significantly higher temperature than the actual sample temperature at the moment of melting, leading to falsely elevated results.
Figure 2: Heat transfer and optical detection mechanism in automated systems.
Conclusion & Recommendations
While DSC remains the gold standard for thermodynamic characterization and polymorphism studies[3], it is often over-engineered for routine purity checks. Manual capillary methods, conversely, introduce unacceptable levels of subjectivity for modern GMP environments.
For pharmaceutical QC/QA and routine drug development, Automated Digital Optical Systems offer the optimal balance. By removing operator bias, strictly controlling the 1 °C/min thermal ramp, and providing traceable digital video records, these systems transform a historically subjective assay into a rigorous, self-validating analytical workflow.
References
-
ResearchGate: Compliance with amended General Chapter USP <741> Melting Range or Temperature. URL:[Link]
-
Stanford Research Systems (thinkSRS): Determination of Melting Points According to Pharmacopeia. URL:[Link]
-
ResearchGate: Measuring melting point and enthalpy of wax by DSC method. URL:[Link]
Sources
Safety Operating Guide
Proper Disposal of (4-Methylphenyl)aminoacetic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of acetic acid. As researchers and scientists at the forefront of drug development, it is paramount that we handle and dispose of chemical compounds with the utmost care to ensure personal safety and environmental protection. This document offers a procedural, step-by-step approach to managing this specific chemical waste, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Classification
Structurally related compounds, such as {4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid and 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID, are known to cause skin, eye, and respiratory irritation.[1][2] Aromatic amines as a class of compounds are recognized for their potential toxicity and carcinogenicity.[3][4][5] Therefore, it is prudent to handle acetic acid as a hazardous substance.
Assumed Hazard Classification:
| Hazard Class | Description | GHS Pictogram |
| Skin Irritant | Causes skin irritation upon contact. | sorumluluk |
| Eye Irritant | Causes serious eye irritation. | sorumluluk |
| Respiratory Irritant | May cause respiratory irritation if inhaled. | sorumluluk |
| Acute Toxicity (Oral) | May be harmful if swallowed. | sorumluluk |
| Environmental Hazard | Potentially toxic to aquatic life. | Çevre |
Due to these potential hazards, acetic acid must be disposed of as hazardous waste in accordance with the U.S. Environmental Protection Agency (EPA) and local regulations.[6][7][8]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment must be worn when handling acetic acid in any form (solid or in solution):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[9]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[10]
-
Lab Coat: A standard laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator for dusts may be necessary to prevent inhalation.[2]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For small spills of solid material:
-
Evacuate and Secure: Cordon off the area to prevent unauthorized entry.
-
Don Appropriate PPE: Ensure you are wearing the required protective equipment.
-
Containment: Gently cover the spill with an absorbent material for solids to prevent dust generation.
-
Collection: Carefully sweep or vacuum the material into a clearly labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste.
For spills of solutions containing the compound:
-
Evacuate and Secure: Clear the area and restrict access.
-
Don Appropriate PPE: Wear the necessary protective gear, including splash goggles.
-
Containment: Surround the spill with an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Absorption: Allow the absorbent material to fully soak up the solution.
-
Collection: Carefully transfer the saturated absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Waste Disposal Workflow
The proper disposal of acetic acid waste follows a structured workflow to ensure regulatory compliance and safety.
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
